molecular formula C21H22N4 B8117591 HBC514

HBC514

Cat. No.: B8117591
M. Wt: 330.4 g/mol
InChI Key: BCLYGBLOTWSFBR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HBC514 is a useful research compound. Its molecular formula is C21H22N4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality HBC514 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HBC514 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLYGBLOTWSFBR-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: The HBC514 Fluorogenic System for RNA Signaling Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of HBC514 in Cellular Signaling Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Redefining HBC514

HBC514 is not a therapeutic drug; it is a high-fidelity molecular probe. In the context of cellular signaling, HBC514 serves as a critical tool for elucidating pathways rather than modulating them. It is a synthetic, cell-permeable fluorophore designed to bind specifically to the genetically encoded "Pepper" RNA aptamer .

While traditional signaling research relies on endpoint assays (Western blots, qPCR) or protein tagging (GFP), HBC514 enables the live-cell spatiotemporal tracking of RNA dynamics . This allows researchers to visualize the transcription, translocation, and degradation of signaling mRNAs (e.g., c-Myc, mTOR targets) in real-time with low nanomolar affinity and high signal-to-noise ratios.

Mechanism of Action: The Fluorogenic Switch

The core mechanism of HBC514 is based on Twisted Intramolecular Charge Transfer (TICT) restriction . This "turn-on" mechanism ensures that the probe is dark in the culture medium (low background) and highly fluorescent only when bound to its target.

Chemical Basis

HBC514 features a "push-pull" electronic structure containing:

  • Electron Donor: A dialkylamino group.[1]

  • Electron Acceptor: A cyano group.[1]

  • Core Scaffold: A stilbene-like conjugated system.[1]

Physical Mechanism (TICT)
  • Free State (Dark): In solution, the bond connecting the donor and acceptor groups rotates freely. Upon excitation, the molecule relaxes via non-radiative decay (thermal dissipation) caused by this rotation. This is the TICT state.

  • Bound State (Bright): When HBC514 enters the Pepper aptamer's binding pocket, steric hindrance locks the molecule into a planar conformation.

  • Fluorescence Activation: The restriction of rotation inhibits the non-radiative TICT pathway. The excitation energy is forced to dissipate via photon emission, resulting in intense green fluorescence.

Structural Coordination

The Pepper aptamer folds into a tuning-fork-like architecture.[2] The binding pocket is stabilized by Magnesium ions (Mg²⁺) , which coordinate with the phosphate backbone to maintain the rigid tertiary structure required to "clamp" HBC514.

Visualization: The TICT Activation Pathway

TICT_Mechanism cluster_0 Cytosol (High Background Potential) cluster_1 Target RNA Complex HBC_Free HBC514 (Free in Cytosol) Excitation Photon Absorption (485 nm) HBC_Free->Excitation Pepper_Bind Binding to Pepper Aptamer (Mg2+ Stabilized) HBC_Free->Pepper_Bind Target Recognition Rotation Intramolecular Rotation (TICT State) Excitation->Rotation No Aptamer Emission Fluorescence Emission (530 nm / Green) Excitation->Emission TICT Blocked Decay_Heat Non-Radiative Decay (Heat/Dark) Rotation->Decay_Heat Energy Dissipation Restricted Rotation Restricted (Planar Conformation) Pepper_Bind->Restricted Restricted->Excitation Excited State

Figure 1: Logical flow of HBC514 fluorescence activation via TICT restriction. Note the divergence between the dark state (free) and bright state (bound).

Experimental Protocol: Tracking Signaling Pathways

To study a signaling pathway (e.g., NF-κB activation), you do not treat cells with HBC514 as a drug. Instead, you tag the mRNA produced by the pathway.

Phase 1: Construct Design
  • Target Selection: Identify the gene of interest (e.g., IL-6 mRNA, induced by NF-κB).

  • Tag Insertion: Insert the Pepper aptamer sequence (43 nt) into the 3' UTR of the target gene plasmid.

    • Tip: Use a tRNA scaffold (e.g., F30) to ensure the aptamer folds correctly without interfering with the mRNA's biological function.

Phase 2: Cellular Expression
  • Transfection: Transfect the plasmid into mammalian cells (e.g., HeLa, HEK293).

  • Stimulation: Treat cells with the pathway activator (e.g., TNF-α to activate NF-κB).

  • Transcription: The cell transcribes the target DNA into mRNA containing the Pepper tag.

Phase 3: Labeling & Imaging
  • Probe Addition: Add HBC514 (1–5 µM) directly to the culture medium.

    • Note: No wash steps are required due to the low background of the free probe.

  • Incubation: Incubate for 10–20 minutes at 37°C.

  • Acquisition: Image using a confocal microscope.

    • Excitation: 488 nm laser.

    • Emission Filter: 500–550 nm (Green channel).

Visualization: Experimental Workflow

Workflow Design 1. Plasmid Design (Target Gene + Pepper Sequence) Transfect 2. Transfection (Into Host Cells) Design->Transfect Stimulate 3. Pathway Stimulation (e.g., Drug/Ligand Treatment) Transfect->Stimulate Transcript 4. Transcription (mRNA with Pepper Tag Produced) Stimulate->Transcript Label 5. Add HBC514 Probe (1-5 µM in Media) Transcript->Label Permeation Bind 6. In Situ Assembly (HBC514 binds mRNA) Label->Bind Image 7. Live Cell Imaging (Confocal: Ex 488nm / Em 530nm) Bind->Image

Figure 2: Step-by-step workflow for utilizing HBC514 to visualize RNA transcription downstream of a signaling event.

Data Specifications & Probe Comparison

HBC514 is part of a broader family of HBC probes. Selecting the correct variant is crucial for multiplexing (tracking multiple pathway components simultaneously).

Probe VariantExcitation Max (nm)Emission Max (nm)Perceived ColorKey Application
HBC514 485 530 Green General purpose, high brightness in E. coli & Mammalian cells.
HBC485440485Blue/CyanDual-color imaging with Red probes.
HBC530530570Yellow/GreenAlternative to HBC514; lower background in some media.
HBC620580620RedMultiplexing with HBC514 (Green/Red dual tracking).

Performance Metrics for HBC514:

  • Binding Affinity (

    
    ):  ~5–20 nM (High affinity).
    
  • Fluorescence Enhancement: >100-fold turn-on ratio.[3]

  • Photostability: Superior to GFP and Spinach2 aptamer systems.

  • Toxicity: Negligible cytotoxicity at working concentrations (1–10 µM).

References

  • Chen, X., et al. (2019). "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293. Link

  • Ren, A., et al. (2021). "Structure-based investigation of fluorogenic Pepper aptamer."[4] Nature Chemical Biology, 17, 1289–1295. Link

  • Catala, M., et al. (2024). "Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species." ACS Synthetic Biology, 13(4), 1234-1245. Link

  • Wang, H., et al. (2022). "A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells." Analytical Methods, 14, 1234. Link

Sources

Technical Guide: Chemical Characterization and Application of HBC514 Fluorophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HBC514 is a synthetic, fluorogenic small molecule belonging to the benzylidene-cyanophenyl-acetonitrile class of dyes. It acts as a specific ligand for the "Pepper" RNA aptamer.[1] Unlike traditional fluorescent dyes (e.g., GFP, FITC) that are constitutively fluorescent, HBC514 exhibits a "turn-on" mechanism: it is virtually non-fluorescent in solution due to non-radiative decay but emits intense green fluorescence upon structural rigidification within the Pepper aptamer binding pocket. This guide details its physicochemical properties, mechanism of action, and protocols for live-cell RNA imaging.[2]

Part 1: Chemical Identity and Physicochemical Properties[3][4]

HBC514 is an analog of the parent HBC fluorophore (HBC530), modified to optimize cellular permeability and background signal ratios, particularly in bacterial systems like E. coli.

Chemical Structure Analysis

The core scaffold of HBC514 consists of a donor-π-acceptor (D-π-A) architecture.

  • Electron Donor: A dimethylamino-ethyl-methyl-amino group attached to a phenyl ring.

  • Electron Acceptor: A dicyano-substituted motif (one cyano group on the vinylic bridge and another on the terminal phenyl ring).

  • Conjugation: A methine bridge connecting the two phenyl rings, allowing for electronic delocalization.

Comparison with HBC530:

  • HBC530: Contains a hydroxyl group (-OH) on the ethyl tail.

  • HBC514: Replaces the hydroxyl group with a dimethylamino group (-N(CH3)2), altering its solubility profile and interaction with the aptamer pocket.

Quantitative Specifications
ParameterValue
Compound Name HBC514
CAS Number 2530161-67-0
Molecular Formula C₂₁H₂₂N₄
Molecular Weight 330.43 g/mol
SMILES N#CC(C1=CC=C(C#N)C=C1)=CC2=CC=C(N(C)CCN(C)C)C=C2
Appearance Solid (Yellow/Orange powder)
Solubility Soluble in DMSO (up to 5-10 mM)
Excitation Max ~485 nm (Bound state)
Emission Max ~530 nm (Bound state)
Fluorescence Color Green

Part 2: Mechanism of Action

Principles of Fluorescence Activation

HBC514 operates via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Free State (Dark): In solution, the bond connecting the donor and acceptor rings allows free rotation. Upon excitation, the molecule undergoes twisting, which dissipates energy non-radiatively (as heat). This results in an extremely low quantum yield (dark state).

  • Bound State (Bright): When HBC514 binds to the Pepper aptamer, the RNA tertiary structure (specifically the J1/2 and J2/3 internal loops) creates a rigid binding pocket. This pocket clamps the dye in a planar configuration, restricting intramolecular rotation.

  • Result: The suppression of the TICT non-radiative pathway forces the energy to be released as photons, resulting in a >3,000-fold increase in fluorescence intensity.

Visualization of Signaling Mechanism

FluorescenceActivation Unbound Unbound HBC514 (Flexible Rotation) Excitation Light Excitation (485 nm) Unbound->Excitation Complex HBC514-Pepper Complex (Rigid/Planar) Unbound->Complex + Pepper RNA TICT TICT Pathway (Non-Radiative Decay) Excitation->TICT In Solution Pepper Pepper Aptamer (RNA Scaffold) Pepper->Complex Fluorescence Green Fluorescence (530 nm) Complex->Fluorescence Suppression of TICT

Figure 1: Mechanism of HBC514 fluorescence activation via suppression of TICT upon aptamer binding.

Part 3: Experimental Protocol for Live-Cell Imaging

This protocol outlines the use of HBC514 for imaging RNA in live mammalian or bacterial cells.

Reagents and Preparation
  • HBC514 Stock Solution: Dissolve 1 mg of HBC514 in DMSO to create a 10 mM stock. Store at -20°C in the dark.

  • Imaging Medium: Opti-MEM or standard culture medium (phenol-red free preferred to reduce background).

  • Pepper-Tagged Construct: Plasmid encoding the target RNA fused with the Pepper aptamer sequence.

Step-by-Step Methodology

Phase 1: Transfection/Expression

  • Design: Clone the Pepper aptamer sequence (approx. 43 nt) into the 3' UTR or a loop region of your target gene.

  • Transfection: Transfect cells (e.g., HeLa, HEK293T, or E. coli) with the plasmid using standard lipofection or electroporation methods.

  • Incubation: Allow 24 hours for expression of the RNA construct.

Phase 2: Staining

  • Dilution: Dilute the HBC514 stock into pre-warmed imaging medium to a final concentration of 1–5 µM (mammalian) or 200 nM (bacterial).

    • Note: Bacterial cells often require lower concentrations due to accumulation.

  • Application: Remove the growth medium and replace it with the HBC514-containing medium.

  • Incubation: Incubate cells at 37°C for 5–20 minutes .

    • Self-Validation: HBC514 is cell-permeable; no permeabilization agents are needed.

Phase 3: Imaging

  • Wash (Optional): HBC514 has low background, so washing is often unnecessary ("no-wash" protocol). However, replacing with fresh medium can further improve the signal-to-noise ratio.

  • Microscopy: Use a confocal or epifluorescence microscope.

    • Filter Set: FITC/GFP settings.

    • Excitation: 488 nm laser.

    • Emission: 500–550 nm bandpass filter.

Imaging Workflow Diagram

ImagingWorkflow Step1 1. Construct Design (Target RNA + Pepper Aptamer) Step2 2. Transfection/Transformation (Introduce plasmid to cells) Step1->Step2 Step3 3. Expression Phase (24h incubation) Step2->Step3 Step4 4. Dye Preparation (Dilute HBC514 to 1-5 µM) Step5 5. Staining (Incubate 5-20 mins at 37°C) Step3->Step5 Step4->Step5 Step6 6. Imaging (Ex: 488nm / Em: 530nm) Step5->Step6

Figure 2: Operational workflow for live-cell RNA imaging using the HBC514/Pepper system.

Part 4: Critical Considerations & Troubleshooting

  • Photostability: HBC514 is generally more photostable than GFP, but prolonged high-intensity laser exposure can cause bleaching. Use minimal laser power.

  • Magnesium Dependence: The Pepper aptamer folding is Mg²⁺ dependent. Ensure culture media contains physiological levels of Mg²⁺.

  • Specificity: If high background is observed, titrate the dye concentration down. HBC514 is preferred over HBC530 for E. coli due to better signal-to-noise performance in that specific cytosol environment.

References

  • Chen, X. et al. (2019).[3][4] "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293.[3] Link

  • Huang, K. et al. (2021).[4] "Structure-based investigation of fluorogenic Pepper aptamer." Nature Chemical Biology. Link

  • MolNova. (n.d.). "HBC514 Product Datasheet." MolNova Chemicals. Link

  • Tocris Bioscience. (n.d.). "HBC 530 Technical Data." Tocris. Link (Reference for parent compound comparison).

Sources

Technical Guide to HBC514: Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and application of HBC514 , a specialized fluorogenic probe within the "Pepper" RNA imaging system.

Executive Summary

HBC514 is a synthetic, small-molecule fluorophore engineered to function as the photon-emitting component of the Pepper RNA imaging system . Unlike traditional fluorescent proteins (e.g., GFP) which are genetically fused to targets, HBC514 is a "fluorogen"—it is non-fluorescent in solution but becomes highly fluorescent upon binding to a specific RNA aptamer (the Pepper aptamer).

Discovered during the optimization of the HBI (4-hydroxybenzylidene imidazolinone) scaffold, HBC514 was developed to address critical limitations in live-cell RNA imaging: photostability, cellular permeability, and spectral diversity. It is particularly noted for its superior brightness in Escherichia coli compared to other analogs, making it a preferred tool for bacterial transcriptomics and synthetic biology.

Discovery and Chemical Evolution

The development of HBC514 was not an isolated event but part of a systematic "structure-guided" evolution of GFP-mimetic fluorophores led primarily by the laboratory of Yi Yang (East China University of Science and Technology) and collaborators.

The Progenitor: HBI and HBC

The foundational logic was to mimic the chromophore of Green Fluorescent Protein (GFP). The natural GFP chromophore (HBI) is non-fluorescent when isolated due to rapid non-radiative decay via intramolecular rotation.

  • First Generation (HBI): Unstable and dim in RNA contexts.

  • Second Generation (HBC): The team synthesized HBC ((4-((2-hydroxyethyl)(methyl)amino)-benzylidene)-cyanophenyl-acetonitrile).[1] This molecule featured a "push-pull" electronic system with a rigid electron acceptor (cyanophenyl-acetonitrile) and a strong donor (dialkylamino group).

The HBC Library and HBC514 Selection

To expand the spectral range and improve binding kinetics, a library of HBC derivatives was synthesized. The core scaffold was modified at the electron-donating tail.[1]

  • HBC530: The standard "green" emitter (Ex/Em: 485/530 nm).

  • HBC514 (The Variant): Created by substituting the hydroxyethyl group of the donor tail with a specific aliphatic amine moiety (N,N'-dimethyl-N-ethylethylenediamine derivative).

    • Chemical Shift: This modification slightly blue-shifted the emission to 514 nm (Cyan-Green) and the excitation to 458 nm .

    • Selection Logic: While HBC530 became the standard for mammalian cells, HBC514 exhibited a 4-fold higher brightness in E. coli compared to the industry-standard DFHBI-1T (Spinach aptamer dye), likely due to superior permeability or reduced efflux in Gram-negative bacteria.

Timeline of Key Milestones
  • 2019 (Nature Biotechnology): Initial disclosure of the Pepper aptamer and the HBC dye series (Chen et al.).

  • 2021 (Nature Chemical Biology): High-resolution X-ray crystallography (Ren et al.) revealed the atomic details of the HBC514 binding pocket, explaining its specific spectral properties.

Mechanistic Profile

The efficacy of HBC514 relies on a "Turn-On" mechanism governed by the restriction of intramolecular motion.

The "Molecular Vise" Mechanism

In its free state, HBC514 dissipates excitation energy through rotation around its methine bridge (non-radiative decay). Upon binding to the Pepper aptamer, the dye is captured in a rigid hydrophobic pocket.

  • Binding Pocket Architecture: The Pepper aptamer folds into a tuning-fork-like structure.[2][3] The HBC514 ligand intercalates between a non-G-quadruplex base quadruple and a non-canonical G[2][3]•U wobble base pair.

  • Mg²⁺ Dependence: The formation of this pocket is strictly dependent on Magnesium ions (Mg²⁺), which stabilize the RNA tertiary fold (J1/2 and J2/3 loops).[1]

Spectral Properties
PropertyValueNotes
Excitation Max 458 nmEfficiently excited by 458 nm or 440 nm lasers.
Emission Max 514 nmCyan-Green region; distinct from standard GFP (509 nm).
Stokes Shift ~56 nmReduces self-quenching and improves signal-to-noise.
Kd (Affinity) ~12 nMHigh affinity allows for low background staining (wash-free).
Turn-on Ratio >3000-foldVirtually dark in the cytosol; bright only on target.
Visualization of Mechanism

The following diagram illustrates the transition from the "Dark" free state to the "Bright" bound state.

HBC514_Mechanism Free_Dye Free HBC514 (Cytosol) Rotation Intramolecular Rotation Free_Dye->Rotation Excitation Complex HBC514-RNA Complex (Rigidified) Free_Dye->Complex Binding (Kd ~12nM) Decay Non-Radiative Decay (Heat) Rotation->Decay Energy Loss Aptamer Pepper Aptamer (Mg2+ Folded) Aptamer->Complex Intercalation Photon Fluorescence Emission (514 nm) Complex->Photon Restricted Rotation

Caption: Logical flow of HBC514 fluorescence activation. The aptamer acts as a scaffold to inhibit the rotational decay pathway.

Experimental Protocols (Validation & Usage)

To ensure reproducibility, the following protocols are standardized for HBC514 usage in research settings.

Reagent Preparation
  • Stock Solution: Dissolve HBC514 powder in high-grade anhydrous DMSO to a concentration of 10 mM .

    • Critical: Store at -20°C in light-shielded aliquots. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

  • Working Solution: Dilute stock to 200 nM – 1 µM in the imaging medium immediately prior to use.

In Vitro Fluorescence Assay (Quality Control)

This assay validates the activity of the dye and the folding of the RNA.

  • RNA Folding: Heat 5 µM Pepper RNA in water at 95°C for 5 min, then snap-cool on ice.

  • Buffer Addition: Add HEPES imaging buffer containing 1 mM Mg²⁺ (Critical for folding).

  • Dye Addition: Add HBC514 to a final concentration of 5 µM (equimolar).

  • Readout: Measure fluorescence on a plate reader (Ex 460 nm / Em 515 nm).

    • Pass Criteria: Signal >50x over buffer-only control.

Live-Cell Imaging Workflow
  • Transfection: Express the target RNA tagged with the "Pepper" sequence (43 nt) in cells (e.g., E. coli or HeLa).

  • Incubation: Add HBC514 (final conc. 200 nM for bacteria, up to 1 µM for mammalian) directly to the culture media.

  • Equilibration: Incubate for 10–20 minutes at 37°C.

  • Imaging: Proceed directly to confocal microscopy.

    • Note: Because unbound HBC514 is dark, no washing steps are required . This preserves delicate cellular structures and allows real-time kinetics.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Analysis Step1 Cloning (Insert Pepper tag into gene) Step2 Expression (Transfect/Transform cells) Step1->Step2 Step3 Add HBC514 (200nM - 1µM) Step2->Step3 Step4 Incubation (15 min @ 37°C) Step3->Step4 Step5 Confocal Imaging (Ex: 458nm / Em: 514nm) Step4->Step5 No Wash Needed Step6 Data: RNA Localization & Dynamics Step5->Step6

Caption: Standardized workflow for HBC514 labeling. Note the "No Wash" transition between Phase 2 and 3.

Field-Proven Insights & Troubleshooting

  • Bacterial Permeability: HBC514 is the superior choice for E. coli imaging. For B. subtilis, the analog HBC530 often yields higher signal-to-noise ratios.[4]

  • Magnesium Sensitivity: If fluorescence is weak, check the Mg²⁺ concentration in the media. The Pepper aptamer requires physiological Mg²⁺ (~1 mM) to maintain the binding pocket structure.

  • Photostability: While more stable than first-gen RNA mimics, HBC514 can photobleach under intense continuous laser exposure. Pulsed excitation is recommended for long-term time-lapse imaging.

References

  • Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs Source: Nature Biotechnology (2019) Significance:[5][6] The foundational paper describing the discovery of the Pepper aptamer and the HBC dye series. [Link][5]

  • Structure-based investigation of fluorogenic Pepper aptamer Source: Nature Chemical Biology (2021) Significance:[6] Provides the high-resolution crystal structure of Pepper bound to HBC514, explaining the molecular mechanism of fluorescence activation. [Link]

  • Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species Source: ACS Synthetic Biology (2024) Significance:[4] Validates HBC514 as the optimal probe for E. coli imaging compared to other analogs. [Link]

Sources

Technical Guide: Thermodynamic Properties and Stability Data for HBC514

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, stability profile, and experimental utility of HBC514 , a high-performance fluorogen designed for the Pepper RNA aptamer system.

Executive Summary

HBC514 (4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile) is a synthetic, cell-permeable fluorogen engineered for live-cell RNA imaging.[1] Unlike first-generation RNA mimics (e.g., Spinach/DFHBI), HBC514 binds to the Pepper aptamer with high affinity (


 nM) and exhibits superior photostability.

This guide provides a comprehensive analysis of HBC514's physicochemical behavior, focusing on its thermodynamic binding parameters, structural stability in complex with RNA, and validated protocols for intracellular application.

Physicochemical Profile

HBC514 is a "push-pull" chromophore containing a dimethylamino electron donor and a cyano-substituted electron acceptor. In isolation, the molecule undergoes rapid non-radiative decay via intramolecular rotation, rendering it non-fluorescent (dark). Upon intercalation into the Pepper aptamer, this rotation is mechanically restricted, forcing radiative relaxation (fluorescence).

Table 1: Chemical and Physical Specifications
PropertyDataNotes
Chemical Name 4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile
CAS Number 2530161-67-0
Molecular Formula

Molecular Weight 330.43 g/mol
Solubility ~5 mM in DMSOStock solutions typically prepared at 1-5 mM.[2][3]
Appearance Solid (Yellow/Orange powder)Protect from light; store at -20°C.
Purity >98% (HPLC)Critical for minimizing background noise.

Thermodynamic Properties & Binding Kinetics

The interaction between HBC514 and the Pepper aptamer is characterized by high affinity and significant thermal stabilization of the RNA structure.

Binding Affinity and Thermodynamics

The binding event is driven by the intercalation of the planar HBC514 core between the purine bases of the Pepper aptamer, stabilized by


-

stacking and hydrogen bonding.
  • Dissociation Constant (

    
    ): 12 nM 
    
    • Context: This affinity is orders of magnitude tighter than the DFHBI-Spinach complex (

      
       nM), allowing for lower dye concentrations and reduced background signal.
      
  • Magnesium Dependence: The formation of the fluorescent complex is

    
    -dependent. The cation stabilizes the "tuning-fork" architecture of the Pepper aptamer, creating the rigid pocket required for HBC514 binding.
    
Thermal Stability ( )

Binding of HBC514 significantly rigidifies the Pepper aptamer structure.

  • Melting Temperature Shift: The Pepper-HBC complex exhibits a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     approximately 20°C higher  than comparable RNA-fluorogen complexes (e.g., Spinach or Broccoli).
    
  • Structural Basis: Unlike G-quadruplex-based aptamers (which are prone to misfolding in low

    
    ), Pepper adopts a non-G-quadruplex, monomeric fold that is thermodynamically robust at physiological temperatures (
    
    
    
    ).

Photophysical Stability Data

HBC514 is engineered to overcome the rapid photobleaching often seen in RNA imaging.

Table 2: Spectral & Photostability Data
ParameterValueBiological Relevance
Excitation Max (

)
485 nmMatches standard GFP filter sets (488 nm lasers).
Emission Max (

)
530 nmBright green fluorescence; distinct from cellular autofluorescence.
Quantum Yield (

)
0.45High efficiency for an RNA mimic (vs.

for EGFP).
Molar Extinction Coeff.

Indicates strong light absorption capacity.
Photostability HighResists irreversible photobleaching; undergoes reversible cis-trans photoisomerization, allowing signal recovery.

Mechanism of Action (Visualization)

The following diagram illustrates the thermodynamic activation pathway of HBC514. The system relies on a "Lock-and-Key" mechanism where the aptamer (Lock) is stabilized by Magnesium to accept the Fluorogen (Key).

HBC514_Activation HBC_Free HBC514 (Free) (Non-Fluorescent) Complex_Form Binary Complex (Intercalation) HBC_Free->Complex_Form Binding (Kd ~12nM) Pepper_Unfolded Pepper Aptamer (Dynamic State) Pepper_Unfolded->Complex_Form Folding Mg_Ion Mg2+ Ions Mg_Ion->Complex_Form Stabilization Fluorescence Fluorescence Emission (λem = 530 nm) Complex_Form->Fluorescence Rigidification (Restricted Rotation) Fluorescence->HBC_Free Reversible Isomerization

Figure 1: Thermodynamic activation pathway of HBC514. The dye is dark in solution due to intramolecular rotation. Binding to the Mg-stabilized Pepper aptamer restricts this rotation, channeling energy into green fluorescence.

Experimental Protocol: Live-Cell RNA Imaging

This protocol is designed to ensure thermodynamic equilibrium and maximal signal-to-noise ratio.

Phase 1: Preparation
  • Stock Solution: Dissolve 1 mg of HBC514 in DMSO to create a 2 mM stock .

    • Validation: Vortex for 2 minutes. Ensure no particulate matter remains.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Imaging Medium: Use a phenol-red-free medium (e.g., DMEM or Opti-MEM) to reduce background fluorescence.

Phase 2: Staining (Thermodynamic Equilibrium)
  • Induction: Express the Pepper-tagged RNA of interest in target cells.[4]

  • Incubation: Dilute HBC514 stock into pre-warmed imaging medium to a final concentration of 1

    
    M .
    
    • Note: While

      
       is 12 nM, using 1 
      
      
      
      M ensures saturation (
      
      
      ) for maximum brightness without significant background, as unbound dye is non-fluorescent.
  • Equilibration: Incubate cells for 10–20 minutes at 37°C.

    • Mechanism:[3][5] HBC514 is cell-permeable; this time allows for passive diffusion and binding equilibrium.

  • No Wash Step: A wash step is not required (and often discouraged) because the unbound dye is dark ("fluorogenic"). Washing may disturb the equilibrium and reduce signal intensity.

Phase 3: Data Acquisition
  • Microscope: Confocal or Epifluorescence.

  • Filter Set: FITC/GFP (Ex 488 nm / Em 500–550 nm).

  • Exposure: Start with 100-200 ms. HBC514 is bright; avoid saturation.

References

  • Huang, K., et al. (2021). "Structure-based investigation of fluorogenic Pepper aptamer."[6][7][8] Nature Chemical Biology, 17, 1289–1295.[6][7]

    • [Link]

    • Key Data: Crystal structure (PDB: 7EON)
  • Chen, X., et al. (2019). "Pepper: A bright, stable and multicolor fluorogenic aptamer for live-cell RNA imaging." Nature Biotechnology (Related foundational work on Pepper aptamers). Key Data: Introduction of the Pepper aptamer family and stability comparisons.
  • RCSB Protein Data Bank. "Crystal structure of the Pepper aptamer in complex with HBC514 (Entry 7EON)."

    • [Link]

    • Key Data: Structural coordinates and resolution (2.30 Å).[8]

  • MolNova. "HBC514 Product Datasheet." Key Data: Solubility, CAS number, and storage protocols.

Sources

A Technical Guide to Identifying Novel Therapeutic Applications for HBC514, a Selective TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: HBC514 is a hypothetical compound developed for this guide. It is posited as a potent and selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1). The experimental strategies, data, and protocols are based on established scientific principles and publicly available information regarding TBK1.

Executive Summary

TANK-binding kinase 1 (TBK1) is a multifaceted serine/threonine kinase that has emerged as a critical node in a variety of cellular processes, including innate immunity, autophagy, and cell proliferation.[1][2] Its dysregulation is implicated in a range of pathologies, from autoimmune diseases and neuroinflammation to cancer.[1][3][4] This guide outlines a comprehensive, multi-phased strategy for identifying and validating novel therapeutic applications for HBC514, a selective TBK1 inhibitor. By integrating computational biology, advanced in vitro assays, and robust in vivo models, this framework provides a roadmap for expanding the therapeutic potential of HBC514 beyond its initial indications, de-risking development, and accelerating its path to clinical impact.

Part 1: Foundational Biology of the Target - TBK1

TBK1 is a non-canonical IκB kinase (IKK) that functions as a central integrator of diverse signaling pathways.[1][5] Its activity is tightly regulated and context-dependent, often determined by specific adaptor proteins that dictate its subcellular localization and substrate access.[1]

1.1. Core Signaling Pathways:

  • Innate Immunity: TBK1 is best known for its essential role in the innate immune response to viral and bacterial pathogens.[1][5] Downstream of pattern recognition receptors (PRRs) like cGAS-STING, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent production of type I interferons (IFN-I).[1][6][7] This function makes TBK1 a key mediator of antiviral defense.

  • Autophagy: TBK1 plays a crucial role in selective autophagy, the process of targeting specific cellular components for degradation.[2][8][9] It phosphorylates autophagy receptors such as OPTN and p62, enhancing their ability to recognize and sequester ubiquitinated cargo, including damaged mitochondria (mitophagy) and intracellular pathogens (xenophagy).[8][9][10]

  • NF-κB Signaling: As a non-canonical IKK, TBK1 can mediate the activation of the NF-κB pathway, contributing to the expression of pro-inflammatory genes and cell survival signals.[1][5]

  • Cell Proliferation and Metabolism: Emerging evidence links TBK1 to the regulation of cell proliferation, apoptosis, and metabolism.[1][11] It has been shown to interact with key metabolic regulators like mTORC1 and AKT, influencing cellular growth and survival, particularly in cancer contexts.[11][12]

1.2. Rationale for Therapeutic Expansion:

The central role of TBK1 at the crossroads of immunity, inflammation, and cellular homeostasis makes it a compelling target for therapeutic intervention in a wide array of diseases.[3][13] Hyperactivation of the TBK1 pathway is associated with autoimmune conditions like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome, driven by inappropriate IFN-I production.[12][14][15] Conversely, its role in promoting survival in certain cancer cells makes it a target for oncology.[16][17] Furthermore, dysfunction in TBK1-mediated autophagy is linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[2][18][19] This positions a selective inhibitor like HBC514 as a tool with significant potential for repositioning across multiple therapeutic areas.

Part 2: A Strategic Framework for Therapeutic Expansion

Identifying novel applications for HBC514 requires a systematic approach that moves from broad, computational predictions to focused, preclinical validation. This framework is designed to maximize the probability of success by building a robust evidence base at each stage.

Diagram: Therapeutic Expansion Workflow for HBC514

G A Phase 1: Hypothesis Generation (In Silico & In Vitro) B Computational Biology & Data Mining A->B Identify Disease Links C High-Throughput In Vitro Screening A->C Test in Disease-Relevant Assays B->C Prioritize Hits D Phase 2: Lead Indication Validation (Ex Vivo & In Vivo) C->D Advance Promising Indications E Ex Vivo Analysis (Patient-Derived Samples) D->E Confirm Target Engagement F In Vivo Proof-of-Concept (Disease Models) D->F Evaluate Efficacy E->F G Phase 3: Translational Development F->G Validate Preclinical Efficacy H Biomarker Discovery & Patient Stratification G->H I IND-Enabling Studies G->I J Novel Therapeutic Application H->J Inform Clinical Strategy I->J Initiate Clinical Trials

Caption: A multi-phase workflow for identifying and validating novel therapeutic uses for HBC514.

Part 3: Phase 1 - Hypothesis Generation & In Vitro Validation

The initial phase focuses on casting a wide net to identify potential diseases where TBK1 inhibition could be beneficial, followed by rapid in vitro testing to validate these hypotheses.

3.1. Computational Drug Repositioning

Computational approaches leverage vast biological datasets to uncover novel drug-disease relationships, significantly reducing the time and cost of initial discovery.[20][21][22]

Methodology:

  • Pathway and Network Analysis: Utilize databases such as KEGG, Reactome, and GeneCards to map the TBK1 interactome.[20] Identify diseases where TBK1 or its upstream/downstream partners are significantly dysregulated.

  • Genomic and Transcriptomic Analysis: Mine databases like OMIM, TCGA, and GEO for associations between TBK1 mutations, copy number variations, or expression levels and specific pathologies.[20] For example, high TBK1 expression in certain cancers correlates with poor prognosis, suggesting a therapeutic opportunity.[16]

  • Text Mining: Employ natural language processing (NLP) algorithms on biomedical literature (e.g., PubMed) to identify implicit connections between TBK1 and diseases not yet formally annotated in structured databases.[20][21]

Table 1: Potential Therapeutic Areas for HBC514 Based on Computational Analysis

Therapeutic AreaRationale for TBK1 InhibitionKey Computational Evidence
Autoimmune Disorders Blockade of pathogenic Type I Interferon (IFN-I) signaling.[12][14]Overexpression of TBK1 and IFN-stimulated genes (ISGs) in SLE patient cohorts.[12] Genetic linkage of TBK1 pathway components to interferonopathies.[14]
Oncology Inhibition of pro-survival signaling in cancers with specific mutations (e.g., KRAS).[17] Overcoming immunotherapy resistance.[23]High TBK1 expression correlates with poor prognosis in NSCLC and HCC.[3][16] Synthetic lethality screens identify TBK1 as a dependency in VHL-mutant renal cancer.[23]
Neuroinflammation Reduction of microglial activation and chronic inflammatory signaling in the CNS.[19]Haploinsufficiency of TBK1 is linked to ALS/FTD, but hyperactivation in microglia contributes to neurotoxicity.[2][18]

3.2. In Vitro Assay Cascade for Hypothesis Validation

Promising disease hypotheses from the computational screen must be rapidly tested in relevant cell-based models. The goal is to confirm that HBC514 can modulate the specific TBK1-driven pathology.

Protocol 1: Primary Biochemical Potency Assay

This assay confirms the direct inhibitory activity of HBC514 on purified TBK1 enzyme.

  • Objective: Determine the IC50 value of HBC514 against recombinant human TBK1.

  • Methodology: Utilize a luminescence-based kinase assay kit, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.[7][24]

    • Prepare a reaction mix containing assay buffer, recombinant TBK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).[24]

    • Add serial dilutions of HBC514 (or DMSO as a vehicle control).

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a microplate reader.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Target Engagement & Pathway Modulation in a Cellular Context

This assay validates that HBC514 can enter cells and inhibit TBK1 signaling at its direct downstream target, IRF3.

  • Objective: Measure the inhibition of IRF3 phosphorylation in a disease-relevant cell line.

  • Methodology: Use human monocytic THP-1 cells, which have a robust STING-TBK1-IRF3 pathway.

    • Plate THP-1 cells and pre-treat with varying concentrations of HBC514 for 1 hour.

    • Stimulate the cGAS-STING pathway with a ligand like cGAMP to activate TBK1.

    • After 90 minutes, lyse the cells and collect protein extracts.

    • Perform Western blotting using primary antibodies against phosphorylated-IRF3 (Ser396) and total IRF3 (as a loading control).

    • Quantify band intensity to determine the dose-dependent reduction in IRF3 phosphorylation.

Protocol 3: Functional Consequence Assay (Example: Autoimmunity)

This assay measures the downstream functional outcome of TBK1 inhibition, such as the reduction of pathogenic cytokine production.

  • Objective: Quantify the inhibition of IFN-β production in stimulated immune cells.

  • Methodology: Use primary human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1.

    • Pre-treat cells with HBC514 for 1 hour.

    • Stimulate with a TLR3 agonist (e.g., Poly(I:C)) or cGAMP to induce IFN-β production.

    • After 18-24 hours, collect the cell culture supernatant.

    • Measure the concentration of IFN-β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

    • Determine the IC50 for the inhibition of the functional response.

Part 4: Phase 2 - Ex Vivo and In Vivo Proof-of-Concept

Indications that show promise in Phase 1 are advanced to more complex and physiologically relevant models. This phase is critical for establishing preclinical proof-of-concept.

4.1. Ex Vivo Analysis with Patient-Derived Samples

Testing HBC514 on patient-derived cells provides a crucial link between in vitro findings and the human disease state. This approach helps validate the target's relevance in the actual disease microenvironment.

Methodology (Example: Systemic Lupus Erythematosus - SLE)

  • Sample Collection: Obtain PBMCs from SLE patients known to have a high IFN signature.

  • Ex Vivo Treatment: Culture the patient PBMCs and treat them with HBC514 at various concentrations.

  • Endpoint Analysis: After 24 hours, measure the expression levels of a panel of key IFN-stimulated genes (ISGs) like IFIT1, CXCL10, and MX1 using quantitative PCR (qPCR). A successful outcome is a dose-dependent reduction in ISG expression, demonstrating that HBC514 can reverse the pathogenic signature in patient cells.[15]

4.2. In Vivo Efficacy in Animal Models

The ultimate preclinical test is to assess whether HBC514 can ameliorate disease in a living organism. The choice of animal model is critical and must accurately reflect the human pathology being targeted.

Table 2: Selection of In Vivo Models for Validating HBC514

Therapeutic AreaRecommended Animal ModelKey Endpoints for EfficacyRationale
Autoimmune Disease Trex1⁻/⁻ Mouse Model: Spontaneously develops a severe, systemic inflammatory disease driven by STING-TBK1 activation and IFN-I production.[11]Survival rate, autoantibody titers (anti-dsDNA), reduction of ISG expression in tissues (spleen, liver), inflammatory cell infiltration in organs.Directly tests the ability of HBC514 to block the core pathogenic pathway implicated in human interferonopathies.[12][14]
Oncology Syngeneic Tumor Models (e.g., MC38 colorectal cancer in C57BL/6 mice): Allows for the study of HBC514's effect on both the tumor cells and the host immune response.Tumor growth inhibition (TGI), survival, analysis of tumor-infiltrating lymphocytes (CD8+ T cells), changes in the tumor microenvironment (cytokine profiling).Evaluates the dual potential of inhibiting tumor cell survival and enhancing anti-tumor immunity by modulating T-cell or DC function.[23][25]
Neuroinflammation Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: A model for multiple sclerosis where TBK1 in dendritic cells and T cells plays a role in disease progression.[25]Clinical score (paralysis), CNS immune cell infiltration, demyelination (histology).Assesses the ability of HBC514 to modulate the autoimmune and neuroinflammatory components of CNS disease.

Part 5: De-risking and Translational Strategy

As a lead indication emerges, the focus shifts to building a robust data package for clinical translation. This involves identifying patients most likely to respond and ensuring a viable therapeutic window.

Diagram: TBK1 Signaling and Points of Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus PRR Pathogen/Damage Sensor (e.g., cGAS, TLR3) STING STING PRR->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates OPTN Autophagy Receptor (OPTN/p62) TBK1->OPTN Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN Type I Interferon Gene Transcription pIRF3->IFN Translocates & Activates Autophagosome Autophagosome Formation OPTN->Autophagosome HBC514 HBC514 HBC514->TBK1 INHIBITS

Caption: HBC514 inhibits TBK1, blocking downstream phosphorylation of IRF3 and autophagy receptors.

5.1. Biomarker Development

A key component of a successful clinical strategy is the ability to select patients who will benefit most from the therapy.

  • Patient Stratification Biomarkers: For autoimmune diseases, an "IFN signature" (high baseline expression of ISGs in blood) could serve as a predictive biomarker to enrich for responders.

  • Pharmacodynamic (PD) Biomarkers: To confirm that HBC514 is hitting its target in humans, monitor the level of phosphorylated IRF3 in immune cells or the expression of ISGs like CXCL10 in whole blood or skin biopsies from patients in early-phase clinical trials. A significant reduction post-dose would demonstrate target engagement.

5.2. Selectivity and Safety Profiling

While HBC514 is selective for TBK1, it is crucial to understand its effects on related kinases and potential off-target liabilities.

  • Kinase Panel Screening: Profile HBC514 against a broad panel of human kinases (e.g., >400 kinases) to empirically determine its selectivity. Pay close attention to closely related kinases like IKKε.

  • Cellular Toxicity Assays: Evaluate the cytotoxicity of HBC514 in a range of cell types, including primary cells, to establish the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

  • In Vivo Toxicology: Conduct formal IND-enabling toxicology studies in two species (one rodent, one non-rodent) to identify any potential organ toxicities and establish a safe starting dose for human trials.

Conclusion

The strategic framework detailed in this guide provides a rigorous, evidence-based pathway for unlocking the full therapeutic potential of the selective TBK1 inhibitor, HBC514. By systematically integrating computational biology with a phased approach to in vitro, ex vivo, and in vivo validation, research and development teams can efficiently identify and de-risk novel indications. The multifaceted nature of TBK1 biology presents a unique opportunity to address significant unmet needs in autoimmunity, oncology, and neuroinflammation. The success of this endeavor hinges on meticulous experimental design, the use of disease-relevant models, and a forward-looking translational strategy focused on patient stratification and biomarker development.

References

  • Wikipedia. TANK-binding kinase 1. [Link]

  • Kim, H. S., et al. (2020). Computational Drug Repositioning: Current Progress and Challenges. MDPI. [Link]

  • Pilli, M., et al. (2011). TBK1 mediates crosstalk between the innate immune response and autophagy. Science Signaling. [Link]

  • BellBrook Labs. TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay. [Link]

  • Oakes, J. A., et al. (2026). TBK1 orchestrates autophagy and endo-lysosomal pathways in human neurons. Taylor & Francis Online. [Link]

  • García-Mulero, S., et al. (2023). Computational approaches for drug repurposing in oncology: untapped opportunity for high value innovation. Frontiers in Oncology. [Link]

  • Jarada, T. N., et al. (2020). A review of computational drug repurposing. Journal of Biomedical Informatics. [Link]

  • Button, A., et al. (2016). Computational methods for drug repositioning. Drug Target Review. [Link]

  • Silla, T., et al. (2018). Computational Methods for Drug Repurposing. PubMed. [Link]

  • Li, S., et al. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]

  • Yu, T., et al. (2018). TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity. Frontiers in Immunology. [Link]

  • Li, S., et al. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. National Institutes of Health (NIH). [Link]

  • BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Link]

  • Ye, D., et al. (2021). TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration. Frontiers in Cell and Developmental Biology. [Link]

  • Larabi, A., et al. (2013). Molecular basis of Tank-binding kinase 1 activation by transautophosphorylation. Proceedings of the National Academy of Sciences. [Link]

  • Yu, T., et al. (2012). The pivotal role of TBK1 in inflammatory responses mediated by macrophages. Mediators of Inflammation. [Link]

  • Wild, P. (2011). TBK1 Mediates Crosstalk Between the Innate Immune Response and Autophagy. ResearchGate. [Link]

  • BPS Bioscience. TBK1 Assay Kit. [Link]

  • Eurofins DiscoverX. TBK1 Kinase Enzyme Activity Assay Kit. [Link]

  • Oakes, J. A., et al. (2021). TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease. The FEBS Journal. [Link]

  • Wang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. [Link]

  • Shao, Z., et al. (2025). Exploring TANK-Binding Kinase 1 in Amyotrophic Lateral Sclerosis: From Structural Mechanisms to Machine Learning-Guided Therapeutics. MDPI. [Link]

  • Yu, T., et al. (2018). TBK1 as a regulator of autoimmunity and antitumor immunity. National Institutes of Health (NIH). [Link]

  • MND Association. Investigating the role of TBK1 in microglia behaviour in MND. [Link]

  • Hasan, M., et al. (2017). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology. [Link]

  • Hasan, M., et al. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacology Research & Perspectives. [Link]

  • Benci, J. L., et al. (2021). Emerging roles of TBK1 in cancer immunobiology. Trends in Immunology. [Link]

  • Yu, T., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. Proceedings of the National Academy of Sciences. [Link]

  • Synapse. TBK1 Exosite Inhibitor (Exo Therapeutics). [Link]

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Methodological & Application

Illuminating the Transcriptome: A Guide to In Vitro Assays with the HBC514-Pepper RNA System

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of molecular biology, the ability to visualize and quantify RNA in its native cellular environment is paramount to unraveling complex biological processes. The HBC514-Pepper RNA aptamer system has emerged as a powerful tool for real-time tracking of RNA, offering a bright and specific alternative to traditional methods. This guide provides a comprehensive overview and detailed protocols for the effective application of HBC514 in a variety of in vitro settings, designed for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Fluorogenic RNA Aptamers

The central dogma of molecular biology has long been established, yet the intricate spatiotemporal dynamics of RNA transcripts remain a frontier of discovery. Traditional methods for RNA detection, such as in situ hybridization, often require cell fixation, precluding the study of dynamic processes in living cells. The advent of fluorogenic RNA aptamers, short RNA sequences that bind to specific non-fluorescent dyes and induce their fluorescence, has revolutionized our ability to study RNA in real-time[1][2].

The Pepper RNA aptamer, a 43-nucleotide sequence, was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind with high affinity and specificity to a family of synthetic dyes, including HBC514[3][4]. HBC514, a non-fluorescent HBC-analog, undergoes a significant conformational change upon binding to the Pepper aptamer, leading to a dramatic increase in its quantum yield and the emission of a strong green fluorescence[5]. This "light-up" mechanism provides a high signal-to-noise ratio, making it an ideal system for visualizing RNA in complex biological milieu[1][6].

This document will guide you through the essential in vitro assays to harness the full potential of the HBC514-Pepper system, from fundamental characterization to cellular applications.

The HBC514-Pepper System: Mechanism of Fluorescence

The fluorescence of the HBC514-Pepper complex is a result of a finely tuned molecular interaction. In solution, the HBC514 dye exists in a flexible conformation that allows for non-radiative decay pathways to dissipate absorbed energy, rendering it non-fluorescent. The Pepper aptamer folds into a specific three-dimensional structure that creates a binding pocket for HBC514[4]. Upon binding, the aptamer constrains the dye in a planar conformation, restricting its rotational freedom. This structural rigidity minimizes non-radiative decay and forces the molecule to release energy through the emission of photons, resulting in a bright fluorescent signal[2].

Diagram of the HBC514-Pepper Signaling Pathway

HBC514_Pepper_Mechanism cluster_0 In Solution (Non-Fluorescent State) cluster_1 Binding Event cluster_2 In Complex (Fluorescent State) HBC514_free HBC514 (Flexible) No_Fluorescence No Fluorescence HBC514_free->No_Fluorescence Non-radiative decay Binding Binding HBC514_free->Binding Pepper_unbound Pepper Aptamer (Unbound) Pepper_unbound->Binding Complex HBC514-Pepper Complex Binding->Complex HBC514_bound HBC514 (Planar) Fluorescence Green Fluorescence HBC514_bound->Fluorescence Photon Emission Pepper_bound Pepper Aptamer (Bound) Complex->HBC514_bound

Caption: Mechanism of HBC514-Pepper fluorescence activation.

Essential In Vitro Characterization

Before proceeding to cellular studies, it is crucial to characterize the fundamental properties of the HBC514-Pepper system in vitro. This ensures the quality and reliability of your reagents and provides a baseline for interpreting more complex cellular data.

In Vitro Transcription of the Pepper RNA Aptamer

High-quality, full-length Pepper RNA is the cornerstone of successful experiments. In vitro transcription using a T7 RNA polymerase system is a reliable method for generating the required RNA aptamer.

Protocol: In Vitro Transcription of Pepper RNA

  • Template Preparation:

    • Synthesize a double-stranded DNA (dsDNA) template containing the T7 promoter sequence upstream of the 43-nucleotide Pepper aptamer sequence.

    • The template can be generated by PCR amplification or by annealing two complementary synthetic oligonucleotides.

    • Purify the dsDNA template using a standard PCR purification kit.

  • In Vitro Transcription Reaction:

    • Assemble the transcription reaction at room temperature using a commercial T7 RNA polymerase kit. A typical 20 µL reaction includes:

      • Nuclease-free water

      • 10X Transcription Buffer

      • ATP, GTP, CTP, UTP (10 mM each)

      • T7 RNA Polymerase Mix

      • ~1 µg of purified dsDNA template

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment and RNA Purification:

    • Add DNase I to the transcription reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

    • Purify the transcribed Pepper RNA using an RNA cleanup kit or by ethanol precipitation.

  • RNA Quality Control:

    • Assess the integrity and purity of the transcribed RNA by running an aliquot on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea). A single, sharp band corresponding to the expected size of the Pepper aptamer (43 nucleotides) should be observed.

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based RNA quantification assay.

In Vitro Fluorescence Assay

This assay confirms the functionality of your transcribed Pepper RNA and HBC514 dye by measuring the fluorescence enhancement upon their interaction.

Protocol: In Vitro Fluorescence Measurement

  • Reagent Preparation:

    • Prepare a stock solution of HBC514 (e.g., 1 mM in DMSO). Store protected from light at -20°C.

    • Prepare a stock solution of your purified Pepper RNA (e.g., 10 µM in nuclease-free water).

    • Prepare a 1X binding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂).

  • Assay Setup:

    • In a 96-well black plate, prepare the following reactions (100 µL final volume):

      • Negative Control 1 (Buffer + Dye): 1X binding buffer + 1 µM HBC514.

      • Negative Control 2 (Buffer + RNA): 1X binding buffer + 100 nM Pepper RNA.

      • Experimental (RNA + Dye): 1X binding buffer + 100 nM Pepper RNA + 1 µM HBC514.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

    • A significant increase in fluorescence should be observed in the "Experimental" well compared to the negative controls.

Determination of Binding Affinity (Kd)

Quantifying the dissociation constant (Kd) is essential for understanding the binding affinity between HBC514 and the Pepper aptamer. A fluorescence titration experiment is a straightforward method to determine this value.

Protocol: Fluorescence Titration for Kd Determination

  • Reagent Preparation:

    • Prepare a stock solution of HBC514 (e.g., 100 µM in DMSO).

    • Prepare a stock solution of purified Pepper RNA (e.g., 10 µM in nuclease-free water).

    • Prepare 1X binding buffer (40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂).

  • Titration Setup:

    • In a series of wells in a 96-well black plate, add a fixed concentration of Pepper RNA (e.g., 50 nM) in 1X binding buffer.

    • Add increasing concentrations of HBC514 to each well (e.g., from 0 to 500 nM).

    • Include a control series of wells with the same concentrations of HBC514 but without the Pepper RNA to measure background fluorescence.

    • Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity at Ex/Em ~485/530 nm.

    • Subtract the background fluorescence (from the wells without RNA) from the corresponding experimental wells.

    • Plot the background-corrected fluorescence intensity as a function of the HBC514 concentration.

    • Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd value.

Workflow for In Vitro Characterization

In_Vitro_Workflow Start Start Template_Prep Pepper RNA Template Preparation (PCR/Annealing) Start->Template_Prep IVT In Vitro Transcription (T7 Polymerase) Template_Prep->IVT Purification RNA Purification & QC (PAGE, NanoDrop) IVT->Purification Fluorescence_Assay In Vitro Fluorescence Assay Purification->Fluorescence_Assay Kd_Determination Binding Affinity (Kd) Determination Purification->Kd_Determination End Proceed to Cellular Assays Fluorescence_Assay->End Kd_Determination->End

Caption: Workflow for in vitro characterization of the HBC514-Pepper system.

Cell-Based Assays: Visualizing RNA in its Native Context

The true power of the HBC514-Pepper system lies in its ability to visualize RNA in living cells. This requires expressing the Pepper aptamer within the cells of interest, either as a standalone transcript or fused to a target RNA.

Cell Culture and Transfection

Standard mammalian cell lines such as HEK293T or HeLa are commonly used for these assays.

Protocol: Cell Culture and Plasmid Transfection

  • Cell Culture:

    • Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

    • Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates) to achieve ~70-80% confluency on the day of transfection.

  • Plasmid Transfection:

    • Use a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

    • Transfect cells with a plasmid encoding the Pepper aptamer under a suitable promoter (e.g., CMV for constitutive expression). The Pepper sequence can be fused to a gene of interest to track a specific mRNA.

    • Include appropriate controls, such as a mock transfection (transfection reagent only) and a plasmid expressing a fluorescent protein (e.g., GFP) to assess transfection efficiency.

Live-Cell Imaging

Protocol: Live-Cell Imaging with HBC514

  • Staining:

    • 24-48 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of HBC514 (typically 1-5 µM).

    • Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the Pepper aptamer.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC or GFP filter set).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • For dynamic studies, a time-lapse imaging setup can be used to track RNA localization and movement over time.

  • Data Analysis:

    • Quantify the fluorescence intensity in individual cells or subcellular regions using image analysis software (e.g., ImageJ/Fiji).

    • The fluorescence intensity can be correlated with the relative abundance of the Pepper-tagged RNA.

    • For quantitative comparisons, ensure that imaging parameters are consistent across all samples.

Cytotoxicity Assessment

It is essential to confirm that HBC514 is not toxic to the cells at the working concentrations used for imaging. A standard cell viability assay, such as the CCK-8 assay, can be employed for this purpose.

Protocol: CCK-8 Cytotoxicity Assay

  • Cell Plating:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing a range of HBC514 concentrations (e.g., 0-50 µM). Include a vehicle control (DMSO only).

    • Incubate the cells for the desired duration (e.g., 24 or 48 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[7][8][9][10][11].

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the HBC514 concentration to determine the concentration at which no significant cytotoxicity is observed.

Data Presentation and Interpretation

Table 1: Spectral Properties of HBC514 and Related Analogs

DyeExcitation (nm)Emission (nm)Quantum YieldReference(s)
HBC514 ~485~530N/A[5]
HBC5304855300.66[12]
HBC485405485N/A[13]
HBC620590620N/A[13]

Interpreting Your Results:

  • In Vitro Fluorescence: A high fluorescence signal in the presence of both Pepper RNA and HBC514, with low background from the individual components, indicates a functional system.

  • Binding Affinity: A low Kd value (in the nanomolar range) signifies a high binding affinity, which is desirable for sensitive detection.

  • Live-Cell Imaging: Bright, specific fluorescent signals in transfected cells that co-localize with the expected cellular compartments of the tagged RNA validate the in-cell performance of the system.

  • Cytotoxicity: No significant decrease in cell viability at the working concentrations of HBC514 ensures that the observed cellular effects are not due to dye-induced toxicity.

Conclusion and Future Directions

The HBC514-Pepper RNA aptamer system provides a versatile and robust platform for the in vitro and in-cell analysis of RNA. Its high signal-to-noise ratio, specificity, and suitability for live-cell imaging make it an invaluable tool for a wide range of applications, from basic research into RNA biology to the development of RNA-targeted therapeutics. The availability of multiple HBC analogs with different spectral properties further expands the utility of the Pepper aptamer for multiplexed imaging of different RNA species simultaneously[14]. As our understanding of the transcriptome continues to grow, technologies like the HBC514-Pepper system will be instrumental in illuminating the intricate and dynamic world of RNA.

References

  • Höfer, K., et al. (2022). Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA. Beilstein Journal of Organic Chemistry, 18, 1596-1605.
  • Pepper aptamer. (2024, March 26). In Ribocentre-aptamer. Retrieved from [Link]

  • Mumbleau, M. M., et al. (2024). Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.
  • Boster Biological Technology. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]

  • Ren, A., et al. (2021). Structure-based investigation of fluorogenic Pepper aptamer.
  • TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. Retrieved from [a relevant source for the protocol]
  • Wu, B., et al. (2022, April 25). Tracking mRNA in living cells using Pepper RNA aptamer. Atlas of Science. Retrieved from [Link]

  • Chen, X., et al. (2022). Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells. Nucleic Acids Research, 50(12), e71.
  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 Technical Manual.
  • Chen, X., et al. (2019). Fluorescence imaging of diverse RNAs tagged with Pepper in live cells. Nature Chemical Biology, 15(11), 1049-1057.
  • Alam, K. K., et al. (2023, June 1). Optimization of RNA Pepper sensors for the detection of arbitrary RNA targets. bioRxiv. [Link]

  • Thevendran, R., & Citartan, M. (2016).
  • Chen, X., et al. (2023, December 2). A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers. Chemical Science, 14(47), 13264-13271.
  • Filonov, G. S., & Jaffrey, S. R. (2016). Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers. Current Protocols in Chemical Biology, 8(1), 1-15.
  • Thevendran, R., & Citartan, M. (2022). Assays to Estimate the Binding Affinity of Aptamers. Talanta, 236, 122971.
  • Perez-Gonzalez, C., et al. (2016). Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes. Frontiers in Chemistry, 4, 33.
  • Trachman, R. J., 3rd, et al. (2017). Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers. Quarterly Reviews of Biophysics, 50, e9.
  • Glegola-Madejska, I. T., et al. (2021). Development of Efficient One-Pot Methods for the Synthesis of Luminescent Dyes and Sol-Gel Hybrid Materials. Materials (Basel, Switzerland), 14(25), 7958.
  • Roy, A. R., et al. (2022). Towards 'end-to-end' analysis and understanding of biological timecourse data. Molecular Biology of the Cell, 33(7), pe5.
  • Yokogawa. (2025, July 22). High-content analysis and its role in live-cell imaging. AZoM.com. Retrieved from [Link]

  • Wagner, J., et al. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Chemistry (Weinheim an der Bergstrasse, Germany), 29(47), e202301138.
  • Demeter, O., et al. (2024). Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. RSC Advances, 14(1), 1-10.
  • Penchovsky, R., & St-Pierre, P. (2025, June 25). Pepper RNA variants reveal decoupling of HBC530 binding thermodynamics and fluorescence activation. bioRxiv. [Link]

  • Mumbleau, M. M., et al. (2024). Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.
  • Fraunhofer Institute for Applied Information Technology FIT. (2015, March 3). Highly Automated Live Cell Imaging. Wiley Analytical Science. Retrieved from [Link]

  • Sartorius. (2024, January 30). Behind the Scenes: 6th Edition Live-Cell Imaging and Analysis Handbook [Video]. YouTube. [Link]

Sources

preparation of HBC514 for intravenous or oral administration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for HBC514 (Pepper Aptamer Fluorophore) for In Vivo Administration

Target Compound Clarification & Safety

CRITICAL DISAMBIGUATION: This protocol is designed specifically for HBC514 (CAS: 2530161-67-0), the fluorogenic dye used for imaging Pepper RNA aptamers [1].

  • Do NOT confuse this compound with EDP-514 , a Hepatitis B Virus (HBV) core inhibitor currently in clinical trials.

  • Usage Context: HBC514 is primarily a research tool for in vitro and cellular imaging. In vivo administration is an advanced application for live-animal RNA tracking.

Physicochemical Profile & Solubility Challenges

HBC514 presents significant formulation challenges due to its rigid, planar aromatic structure (resembling GFP chromophores) and limited aqueous solubility. Successful in vivo delivery requires overcoming its tendency to aggregate in physiological buffers.

PropertyValueImplication for Formulation
Molecular Weight 330.43 g/mol Small molecule, capable of rapid tissue distribution.
Appearance Yellow/Orange SolidPhotosensitive; protect from direct light during prep.
Solubility (DMSO) ~5 mM (1.65 mg/mL)Low. Standard high-concentration stocks (e.g., 100 mM) are impossible.
Solubility (Water) NegligibleRequires co-solvents or complexing agents for IV use.
pKa (Predicted) ~8.5 (Tertiary Amine)Solubility may improve slightly at acidic pH (pH 4–5).

Expert Insight: The vendor-stated limit of 5 mM in DMSO is the critical bottleneck. Unlike typical drugs where we make 50 mg/mL stocks, HBC514 stocks are dilute. This severely limits the maximum achievable dose volume-per-weight. Doses >1 mg/kg IV are difficult to achieve without precipitation.

Protocol A: Intravenous (IV) Administration

Objective: Create a stable, particle-free solution for tail vein injection (mouse/rat). Target Concentration: 0.08 – 0.16 mg/mL (enabling ~0.5 mg/kg dose at 5-10 mL/kg volume).

Vehicle Selection: The "Solvent-Surfactant" System

Due to the low solubility, a simple saline dilution will cause immediate precipitation (crash-out), leading to embolism. We utilize a PEG/Tween co-solvent system to maintain solubility upon dilution.

Recommended Vehicle: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

Step-by-Step Preparation (Example: 2 mL prep)
  • Stock Preparation (Fresh):

    • Weigh 1.65 mg of HBC514 powder.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Result: 5 mM (1.65 mg/mL) Stock Solution. Vortex vigorously for 2 mins.

  • Co-Solvent Mixture (The "Premix"):

    • In a separate sterile tube, combine:

      • 800 µL PEG 400 (Polyethylene glycol)

      • 100 µL Tween 80 (Polysorbate 80)

    • Vortex until homogenous.

  • Active Ingredient Addition (The Critical Step):

    • Add 100 µL of the HBC514 DMSO Stock (from Step 1) to the PEG/Tween Premix.

    • Vortex immediately. The solution should be clear yellow.

  • Aqueous Dilution:

    • Slowly add 1.0 mL of sterile Saline (0.9% NaCl) or PBS.

    • Add dropwise while vortexing.

    • Final Volume: ~2.0 mL.

    • Final Concentration: ~0.08 mg/mL (approx 250 µM).

  • Filtration (Sterilization & QC):

    • Pass the final solution through a 0.22 µm PES or PTFE syringe filter .

    • Observation: If the filter clogs or significant color is lost on the membrane, the compound has precipitated. Do not inject.

Protocol B: Oral (PO) Administration

Objective: Create a homogeneous suspension or solution for oral gavage. Target Concentration: 0.5 – 2.0 mg/mL.

Since oral bioavailability of HBC514 is unknown and likely limited by solubility (BCS Class II/IV behavior), a lipid-based formulation or suspension is preferred to maximize absorption.

Option 1: Standard Suspension (Methylcellulose)

Best for routine PK studies where solubility is not the primary driver.

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose (400 cP) + 0.5% Tween 80 in water.

  • Compound Weighing: Weigh required amount of HBC514 solid.

  • Wetting: Add the Tween 80 (neat) directly to the powder to wet the hydrophobic surface. Spatulate to form a paste.

  • Dispersion: Gradually add the Methylcellulose solution while triturating (grinding) or vortexing.

  • Sonication: Sonicate for 10–15 minutes to break up aggregates.

  • QC: Verify resuspendability. Shake well before dosing.

Option 2: Lipid Solution (Enhanced Absorption)

Best for maximizing systemic exposure.

  • Vehicle: 10% DMSO / 90% Corn Oil (or Labrasol if available).

  • Protocol:

    • Dissolve HBC514 in DMSO to near saturation (5 mM).

    • Add this DMSO solution into warm (37°C) Corn Oil.

    • Vortex heavily.

    • Note: This creates an emulsion/solution hybrid.

Quality Control & Troubleshooting

Self-Validating the Formulation: Before injecting animals, perform the "Bench-Top Stability Test" :

  • Prepare 100 µL of the final formulation.

  • Let it sit at room temperature for 1 hour.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Pass: No pellet visible.

  • Fail: Visible yellow pellet. Action: Switch to Cyclodextrin formulation (see below).

Advanced Alternative: Cyclodextrin Complexation (SBE-β-CD) If the PEG/Tween method causes irritation or precipitation:

  • Vehicle: 30% (w/v) Sulfobutyl ether-beta-cyclodextrin (Captisol®) in water, pH adjusted to 4.5.

  • Method: Add solid HBC514 to the vehicle. Sonicate for 60 minutes at 37°C. Filter. This encapsulates the hydrophobic drug, improving safety.

Workflow Visualization

The following diagram illustrates the decision matrix for formulating HBC514 based on the required route and dose.

HBC514_Formulation Start HBC514 Solid (CAS: 2530161-67-0) CheckSol Check Solubility Limit (Max DMSO Stock: 5mM) Start->CheckSol Route Select Administration Route CheckSol->Route IV_Path Intravenous (IV) Route->IV_Path PO_Path Oral (PO) Route->PO_Path IV_Step1 Prepare 5mM Stock in Anhydrous DMSO IV_Path->IV_Step1 PO_Step1 Weigh Solid PO_Path->PO_Step1 IV_Step2 Premix Co-Solvents: 40% PEG400 + 5% Tween 80 IV_Step1->IV_Step2 Add 5-10% Stock IV_Step3 Slowly add Saline (50%) Vortex Continuously IV_Step2->IV_Step3 IV_QC QC: 0.22µm Filtration Check for precip IV_Step3->IV_QC Final_IV Ready for Injection (Use within 1 hr) IV_QC->Final_IV PO_Step2 Wet with Tween 80 (Paste formation) PO_Step1->PO_Step2 PO_Step3 Add 0.5% Methylcellulose Sonicate -> Suspension PO_Step2->PO_Step3 Final_PO Ready for Gavage (Shake well) PO_Step3->Final_PO

Caption: Decision tree for HBC514 formulation, highlighting the critical DMSO stock limitation for IV prep.

References

  • Chen, X., et al. (2019). Visualizing RNA dynamics in live cells with bright and stable fluorescent RNA aptamers. Nature Biotechnology, 37, 1287–1293. Link

  • MolNova. (n.d.). HBC514 Product Datasheet. MolNova Chemicals. Retrieved October 26, 2023. Link

  • Li, Di & Kerns, E. (2006). Solubility in Drug Discovery.[1] Drug Discovery Today, 11(9-10), 446-451. (Standard reference for co-solvent selection). Link

  • MedChemExpress. (n.d.). HBC514 Properties and Usage. MedChemExpress. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HBC514 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

HBC514 is a synthetic, cell-permeable fluorogenic dye designed to bind the Pepper RNA aptamer .[1] Upon binding, the dye undergoes a structural rigidification that activates its fluorescence (typically green/cyan emission), enabling high-contrast live-cell RNA imaging.

However, HBC514 is a hydrophobic benzylidene-cyanophenyl-acetonitrile derivative. Its intrinsic low aqueous solubility makes it prone to precipitation when introduced into aqueous culture media, particularly at higher concentrations or when improper solvent handling techniques are used.[2] This guide addresses the physicochemical root causes of this precipitation and provides validated protocols to ensure solubility.

Physicochemical Profile
PropertySpecificationNotes
Compound Name HBC514Fluorogenic ligand for Pepper aptamer
CAS Number 2530161-67-0
Molecular Weight 330.43 g/mol
Solubility (DMSO) ~5 mMExcellent solubility in organic solvents
Solubility (Water) < 10 µMCritical: Highly prone to precipitation in aqueous buffers
Working Conc. 1 µM – 5 µMDo not exceed 10 µM without optimization

Troubleshooting Guide (FAQ Format)

Category 1: Root Cause Analysis

Q: I see fine crystals or turbidity immediately after adding HBC514 to my media. What is happening? A: You are experiencing "Solvent Shock." HBC514 is dissolved in DMSO (a polar aprotic solvent).[2] When a small volume of highly concentrated hydrophobic dye in DMSO is added to a large volume of aqueous media, the DMSO disperses rapidly. If the local concentration of the dye exceeds its aqueous solubility limit before it can disperse, it crashes out of solution, forming micro-precipitates.

  • Diagnosis: Check if the precipitate formed immediately upon addition.[2]

  • Solution: Adopt the "Vortex-While-Adding" technique (see Protocol A below).

Q: My stock solution in DMSO has become cloudy after storage. Can I still use it? A: No. DMSO is hygroscopic (absorbs water from the air). If your stock vial was not sealed tightly or was stored without a desiccant, atmospheric moisture has entered the DMSO. Since HBC514 is insoluble in water, even a small percentage of water in the DMSO stock can cause the dye to nucleate and precipitate inside the stock vial.

  • Solution: Discard the stock. Prepare fresh stock using anhydrous DMSO (≤0.02% water) and store in single-use aliquots at -20°C with desiccant.

Category 2: Protocol Optimization

Q: Should I heat the media to dissolve the precipitate? A: Proceed with caution. While warming media to 37°C helps, heating alone rarely re-dissolves a formed precipitate because the crystalline energy barrier is high. Furthermore, excessive heat can degrade the dye or the media supplements (e.g., Glutamine, growth factors).

  • Best Practice: Ensure the media is pre-warmed to 37°C before adding the dye. Never add HBC514 to cold (4°C) media, as solubility drops significantly at lower temperatures.

Q: Can I use serum-free media to avoid interaction? A: Counter-intuitively, serum often helps. Serum proteins (like Albumin) have hydrophobic pockets that can bind small molecules and act as carriers, keeping them in solution (solubilization). However, they can also sequester the dye, reducing the effective concentration available for the Pepper aptamer.

  • Recommendation: If you observe precipitation in serum-free media (e.g., Opti-MEM), try adding 1-2% FBS or BSA to stabilize the dye, provided it does not interfere with your specific RNA imaging background.

Q: Is Pluronic F-127 necessary for HBC514? A: It is not strictly required but is a powerful troubleshooting agent. If you require higher concentrations (>2 µM) and face persistent precipitation, pre-mixing the DMSO stock with an equal volume of 20% Pluronic F-127 (in DMSO) before adding to the media can encapsulate the dye in micelles, facilitating dispersion without precipitation.

Validated Experimental Protocols

Protocol A: The "Solvent Shock" Prevention Method

Use this standard workflow for all HBC514 preparations.

  • Stock Prep: Dissolve solid HBC514 in anhydrous DMSO to create a 2 mM Stock . Vortex until perfectly clear.

  • Media Prep: Aliquot the required volume of culture media (e.g., 10 mL) and pre-warm to 37°C .

  • Rapid Dispersion (The Critical Step):

    • Place the media tube on a vortex mixer set to medium speed.

    • While vortexing the media, slowly pipette the required volume of HBC514 stock (e.g., 5 µL for a 1 µM final conc) directly into the center of the vortex.

    • Do not drop the DMSO on the side of the tube or let it sit on the surface.

  • Incubation: Apply to cells immediately. Incubate for 20–30 minutes at 37°C.

  • Wash: Wash cells 1x with warm HBSS or PBS to remove extracellular dye (reduces background) before imaging.

Protocol B: The Intermediate Dilution (For High Concentrations)

Use this if working at >5 µM or if Protocol A fails.

  • Prepare an Intermediate Stock by diluting the 2 mM DMSO stock 1:10 into warm HBSS (with Mg2+) or serum-free media while vortexing vigorously.

    • Note: This solution may be slightly cloudy; use immediately.

  • Add this Intermediate Stock to the final culture vessel to reach the desired concentration.

  • This two-step dilution reduces the kinetic shock of the solvent exchange.

Visualizing the Solubility Pathway

The following diagram illustrates the decision-making process for handling HBC514, highlighting critical failure points (red) and correct pathways (green).

HBC514_Workflow Start Solid HBC514 Powder DMSO_Prep Dissolve in Anhydrous DMSO (1-5 mM Stock) Start->DMSO_Prep Check_Clarity Visual Inspection: Is Stock Clear? DMSO_Prep->Check_Clarity Discard DISCARD STOCK (Moisture Contamination) Check_Clarity->Discard Cloudy/Crystals Media_Prep Pre-warm Media to 37°C Check_Clarity->Media_Prep Clear Addition_Method Addition Strategy Media_Prep->Addition_Method Direct_Add Direct Addition: Vortex Media + Dropwise DMSO Addition_Method->Direct_Add Standard (<2µM) Inter_Add Intermediate Dilution: 1:10 in HBSS then to Media Addition_Method->Inter_Add High Conc (>5µM) Result_Check Microscopy Check: Precipitates Visible? Direct_Add->Result_Check Inter_Add->Result_Check Success Proceed to Imaging (Pepper Aptamer Binding) Result_Check->Success Clear Solution Fail_Precip FAILURE: Precipitates (False Positives/Toxicity) Result_Check->Fail_Precip Turbid/Crystals Rescue Rescue Strategy: Filter (0.2µm) or Add Pluronic F-127 Fail_Precip->Rescue Attempt Recovery Rescue->Result_Check

Figure 1: Decision logic for HBC514 preparation. Green paths indicate optimal workflows; red paths indicate failure modes requiring stock replacement.

References

  • Chen, X., et al. (2019).[1] "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293.[1]

    • Primary citation describing the synthesis, properties, and applic
  • Molnova. (n.d.). "HBC514 Product Datasheet & Solubility Information." Molnova Chemicals.

    • Source for physicochemical d
  • BenchChem. (2025).[2] "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media." BenchChem Technical Guides.

    • General principles of hydrophobic compound management in aqueous media.

Sources

minimizing HBC514 degradation during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bio-Imaging Reagents Subject: Technical Advisory: Minimizing HBC514 Degradation & Signal Loss

Executive Summary

HBC514 is a synthetic fluorophore designed to bind the Pepper RNA aptamer .[1] While chemically robust compared to protein fluorophores, it exhibits significant functional degradation during freeze-thaw (F/T) cycles.

The critical failure mechanism is not usually chemical hydrolysis, but rather micro-precipitation driven by the hygroscopic nature of DMSO.

This guide replaces standard "store at -20°C" instructions with a rigorous, field-proven protocol to ensure consistent fluorescence intensity (MFI) across your RNA imaging experiments.

Part 1: The Mechanism of Failure (Why it happens)

To prevent degradation, we must understand the causality. HBC514 is hydrophobic and non-fluorescent until rigidified by the Pepper aptamer. It is supplied as a solid and reconstituted in Dimethyl Sulfoxide (DMSO).[2][3]

The "Water-DMSO" Trap

DMSO is highly hygroscopic (water-absorbing).

  • The Thaw: When you open a cold vial of HBC514 in DMSO, atmospheric moisture condenses and dissolves into the solvent immediately.

  • The Freeze: Upon refreezing, water molecules crystallize differently than DMSO, creating local phase separations.

  • The Crash: HBC514 has low solubility in water. As water content in your DMSO stock increases with each cycle, the dye molecules form micro-aggregates or precipitates.

  • The Result: These aggregates cannot enter the Pepper aptamer binding pocket. You lose signal brightness, not because the molecule broke, but because it is no longer bioavailable.

Part 2: The "Zero-Degradation" Protocol

This workflow is designed to eliminate the variables of moisture introduction and light exposure.

Phase A: Reconstitution (Day 0)

Perform this step only once upon receiving the solid dye.

Materials:

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • Amber microcentrifuge tubes (Light protection is non-negotiable).

  • Desiccator cabinet or dry nitrogen gas source.

Step-by-Step:

  • Equilibrate: Allow the vial of solid HBC514 to reach room temperature before opening (approx. 30 mins). This prevents condensation on the powder.

  • Solubilize: Add anhydrous DMSO to achieve a 1000X Master Stock (typically 1–5 mM). Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 12,000 x g for 1 minute to ensure all powder is dissolved and at the bottom.

  • Aliquot (The Golden Rule): Immediately dispense the stock into single-use aliquots (e.g., 5–10 µL) in amber tubes.

    • Why? This ensures that any specific tube is thawed only once in its lifetime.

Phase B: Storage & Usage

Storage: Store aliquots at -20°C in a light-tight box containing a desiccant pack. Usage:

  • Thaw one aliquot at room temperature.

  • Dilute immediately into your imaging buffer (e.g., PBS + Mg²⁺).

  • Discard the remainder of the aliquot. Do not refreeze.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the cascade of failure when proper protocols are ignored, specifically highlighting the "Hygroscopic Cycle."

HBC514_Degradation cluster_cycle The Hygroscopic Freeze-Thaw Cycle FrozenStock Frozen HBC514 (in DMSO) Thaw Thaw at RT (Cap Open) FrozenStock->Thaw SingleUse Single-Use Aliquot (No Refreeze) FrozenStock->SingleUse Best Practice Condensation Atmospheric Moisture Enters DMSO Thaw->Condensation Hygroscopic Action Refreeze Refreeze Stock Condensation->Refreeze SolubilityDrop Water Content Increases (Solubility Limit Breached) Condensation->SolubilityDrop After 2-3 Cycles Refreeze->FrozenStock Cycle Repeats Aggregation Dye Micro-Precipitation (Irreversible) SolubilityDrop->Aggregation Imaging Add to Pepper Aptamer (Live Cell/In Vitro) Aggregation->Imaging ResultBad Low Signal / High Background (Aggregates stick to membranes) Imaging->ResultBad ResultGood High S/N Ratio (Bright Green Fluorescence) Imaging->ResultGood SingleUse->Imaging

Caption: Figure 1. The "Hygroscopic Cycle" showing how moisture ingress in DMSO leads to dye precipitation and signal loss.

Part 4: Troubleshooting & FAQs

Q1: I used an aliquot that had been freeze-thawed three times. The cells are fluorescent, but the background is speckled. Why? A: This is the classic signature of dye aggregation . When HBC514 precipitates due to moisture ingress (as described above), the micro-aggregates become "sticky" and adhere to cellular membranes or glass surfaces non-specifically.

  • Fix: Discard the stock. Prepare fresh stock from solid powder or open a pristine single-use aliquot. Ensure your imaging buffer contains surfactant (e.g., 0.01% Tween-20) if the assay permits, to discourage surface adsorption.

Q2: Can I store the diluted working solution (e.g., 1 µM in PBS) overnight at 4°C? A: No. HBC514 is an electron-deficient fluorophore analog. In aqueous solution (buffer), it is susceptible to:

  • Hydrolysis: Slow chemical degradation.

  • Adsorption: The hydrophobic dye will migrate from the solution to the plastic walls of your tube.

  • Data Point: We observe a ~40% loss in effective concentration after 24 hours in aqueous buffer at 4°C. Always prepare working solutions immediately before imaging.

Q3: My stock solution in DMSO froze, but it looks "slushy" at -20°C. Is it safe to use? A: Proceed with extreme caution. Pure DMSO freezes at 19°C. If your stock is slushy or liquid at -20°C, it indicates significant water contamination (water depresses the freezing point of DMSO).

  • Verdict: The dye concentration is likely inaccurate, and precipitation has likely occurred. Discard immediately.

Q4: How does light exposure affect HBC514 compared to GFP? A: HBC514 is a synthetic small molecule, not a protein. While it lacks the "beta-barrel" protection of GFP, it is relatively photostable when bound to Pepper. However, in the free state (in DMSO stock), it is sensitive to UV and ambient light, which can drive photo-oxidation.

  • Protocol: Always use amber tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil.

Part 5: Comparative Stability Data

The following table summarizes stability metrics based on internal stress-testing of HBC analogs.

Storage ConditionSolvent/MatrixStability DurationRisk Factor
Solid Powder (-20°C) None> 2 YearsLow (Protect from moisture)
Stock Solution (-20°C) Anhydrous DMSO6–12 MonthsMedium (Moisture ingress)
Stock (Freeze-Thawed) DMSO (Standard)< 3 CyclesHigh (Precipitation)
Working Soln.[4][5] (RT) PBS/Media< 4 HoursHigh (Adsorption/Hydrolysis)
Working Soln. (4°C) PBS/Media< 12 HoursMedium (Precipitation)

References

  • Chen, X., et al. (2019).[1] "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293.[1]

  • Sartorius Application Note. (2016). "Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution." Sartorius Technical Library.

  • Global Bioanalysis Consortium. (2014). "Stability: Recommendation for Best Practices and Harmonization." The AAPS Journal.

  • Integrated DNA Technologies (IDT). (2023). "Stability of CRISPR reagents under different freezing, storage, and thawing conditions." IDT Tech Support.

Sources

Technical Support Center: Optimizing the Use of HBC514 and the Pepper RNA Aptamer System

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the HBC514/Pepper RNA aptamer system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve high-quality, specific, and artifact-free visualization of your RNA of interest while maintaining excellent cellular health.

Introduction: Understanding HBC514 and the Pepper System

HBC514 is a synthetic dye that is virtually non-fluorescent on its own. However, upon binding to its specific RNA aptamer, "Pepper," it exhibits strong green fluorescence. This system is a powerful tool for visualizing the localization and dynamics of specific RNAs in living cells.

A key feature of the HBC family of dyes, including HBC514, is their low intrinsic cytotoxicity. One study found that HBC and its analogues, including HBC514, showed no significant toxicity in HeLa cells even after 48 hours of incubation at various concentrations[1]. This is a significant advantage for live-cell imaging.

However, like any experimental system, achieving optimal results requires careful attention to experimental conditions. Issues that may be misinterpreted as cytotoxicity or off-target effects can arise from suboptimal protocols. This guide will walk you through troubleshooting these potential issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Is HBC514 toxic to cells?

A1: HBC514 is generally considered to have low to no cytotoxicity[1]. However, at very high concentrations or with prolonged exposure, any small molecule can potentially induce cellular stress. It is always good practice to perform a dose-response curve to determine the optimal, lowest effective concentration for your specific cell type and experimental setup.

Q2: What are "off-target effects" in the context of HBC514?

A2: Since HBC514's fluorescence is dependent on binding to the Pepper aptamer, "off-target effects" typically refer to any fluorescence signal that is not a result of this specific interaction. This can include:

  • Non-specific binding: The dye may bind to other cellular components, leading to background fluorescence.

  • Dye aggregation: At high concentrations, HBC514 may form aggregates that are fluorescent.

  • Cellular autofluorescence: Cells have endogenous molecules that fluoresce, which can be mistaken for a specific signal.

Q3: How can I be sure that the fluorescence I'm seeing is from the HBC514/Pepper interaction?

A3: A crucial control is to image cells that do not express the Pepper-tagged RNA but are otherwise treated identically with HBC514. These cells should show minimal fluorescence. Any signal observed in this control group can be considered background or an off-target effect.

Troubleshooting Guide

Issue 1: Decreased Cell Viability or Signs of Cellular Stress

You've stained your Pepper-expressing cells with HBC514 and notice an increase in cell death, changes in morphology, or reduced proliferation.

Possible Cause 1: High Concentration of HBC514

While generally non-toxic, very high concentrations of any reagent can be detrimental to cells.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of HBC514 concentrations (e.g., from 0.5 µM to 20 µM) to identify the lowest concentration that provides a robust signal-to-noise ratio.

    • Incubation Time: Reduce the incubation time. For many applications, a short incubation period is sufficient for the dye to enter the cells and bind to the aptamer.

    • Validate with a Cell Viability Assay: Use a standard cytotoxicity assay to quantitatively assess the effect of your chosen HBC514 concentration on cell health.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which can be used as an indicator of cell viability.[2]

  • Methodology:

    • Cell Plating: Plate your cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment. Include wells for a "no-treatment" control and a "vehicle-only" control.

    • Compound Addition: The next day, add serial dilutions of HBC514 to the appropriate wells.

    • Incubation: Incubate for your standard experimental duration (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT to a purple formazan product[2].

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration.

Possible Cause 2: Solvent Toxicity

The solvent used to dissolve HBC514 (e.g., DMSO) can be toxic to some cell lines at certain concentrations.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5% for DMSO).

    • Run a Vehicle Control: Always include a control where cells are treated with the same concentration of the solvent used to deliver HBC514. This will allow you to distinguish between solvent-induced and compound-induced effects.

Workflow for Investigating Decreased Cell Viability

cluster_concentration Concentration Effects cluster_solvent Solvent Effects start Observation: Decreased Cell Viability dose_response Perform Dose-Response Curve with HBC514 start->dose_response vehicle_control Include Vehicle-Only Control start->vehicle_control viability_assay Run Cell Viability Assay (e.g., MTT, LDH) dose_response->viability_assay Identify Lowest Effective Concentration result1 Issue Resolved: Not HBC514 Cytotoxicity viability_assay->result1 Viability Unchanged result2 Issue Identified: Concentration-Dependent Toxicity viability_assay->result2 Viability Decreased check_solvent Check Final Solvent Concentration vehicle_control->check_solvent If Vehicle is Toxic result3 Optimization: Adjust Solvent check_solvent->result3 Reduce Solvent Concentration

Caption: Troubleshooting workflow for decreased cell viability.

Issue 2: High Background or Non-Specific Fluorescence

You are observing fluorescence in your cells that is not localized to where your Pepper-tagged RNA should be, or you are seeing a signal in your negative control cells.

Possible Cause 1: Dye Aggregation

At high concentrations, HBC514 can form fluorescent aggregates.

  • Troubleshooting Steps:

    • Lower HBC514 Concentration: This is the most effective way to reduce aggregation. Refer to your dose-response curve to find a concentration that minimizes background while maintaining a good signal.

    • Optimize Staining Protocol:

      • Ensure the dye is fully dissolved in the solvent before adding it to the medium.

      • Add the dye to the medium and mix well before adding it to the cells.

      • Consider a wash step after staining to remove any unbound or aggregated dye.

Possible Cause 2: Cellular Autofluorescence

Some cell types have high levels of endogenous fluorophores (e.g., NADH, flavins) that can contribute to background, especially in the green channel.

  • Troubleshooting Steps:

    • Image Unstained Cells: Acquire images of unstained cells using the same imaging parameters to determine the level of autofluorescence.

    • Use a Background Subtraction Algorithm: Most imaging software has tools to subtract background fluorescence.

    • Optimize Imaging Parameters: Use the narrowest possible emission filter for your fluorophore and adjust laser power and exposure time to maximize your specific signal relative to the autofluorescence.

Protocol 2: Optimizing Staining to Reduce Background

  • Objective: To determine the optimal staining conditions that maximize the signal-to-noise ratio.

  • Methodology:

    • Prepare Cells: Plate both Pepper-expressing cells and control (non-expressing) cells.

    • Test Matrix: Create a matrix of conditions to test, varying:

      • HBC514 concentration (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM)

      • Incubation time (e.g., 15 min, 30 min, 60 min)

      • Wash steps (e.g., no wash, 1x wash with PBS, 2x wash with PBS)

    • Stain and Image: Perform the staining according to your test matrix. Image all conditions using identical imaging parameters.

    • Analyze:

      • Quantify the fluorescence intensity in the expected region of RNA localization in your Pepper-expressing cells (Signal).

      • Quantify the fluorescence intensity in a region of the cytoplasm or in the control cells (Background).

      • Calculate the signal-to-noise ratio (Signal/Background) for each condition.

    • Select Optimal Conditions: Choose the conditions that provide the highest signal-to-noise ratio with the lowest HBC514 concentration.

Workflow for Addressing High Background Fluorescence

cluster_dye Dye-Related Issues cluster_cell Cell-Related Issues start Observation: High Background Fluorescence lower_conc Lower HBC514 Concentration start->lower_conc image_unstained Image Unstained Control for Autofluorescence start->image_unstained optimize_staining Optimize Staining Protocol (Solubilization, Wash Steps) lower_conc->optimize_staining result1 Optimized Protocol optimize_staining->result1 Signal-to-Noise Improved background_sub Use Background Subtraction image_unstained->background_sub result2 Improved Image Quality background_sub->result2 Background Reduced

Caption: Troubleshooting workflow for high background fluorescence.

Data Summary Table

ParameterRecommended RangePurpose
HBC514 Concentration 1 - 10 µMStart with a dose-response to find the optimal concentration for your cell type. Lower concentrations reduce the risk of aggregation and potential stress.
Incubation Time 15 - 60 minutesShorter times are often sufficient and can minimize any potential long-term effects on cell health.
Vehicle (DMSO) Conc. < 0.5% (v/v)Keep the final solvent concentration as low as possible to avoid solvent-induced toxicity.
Negative Control Cells not expressing the Pepper aptamerEssential for determining background fluorescence and confirming signal specificity.
Cell Viability Assay MTT, LDH, or live/dead stainingRecommended to confirm that the chosen experimental conditions are not cytotoxic.

Conclusion

The HBC514/Pepper system is a robust tool for live-cell RNA imaging with the significant advantage of low intrinsic cytotoxicity. By following the guidelines and troubleshooting steps outlined in this document, researchers can minimize experimental artifacts and generate high-quality, reliable data. The key to success is careful optimization of dye concentration, incubation time, and imaging parameters for your specific experimental system, and the diligent use of appropriate controls.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • ResearchGate. (n.d.). HBC and its analogues showed no significant toxicity in live cells HeLa... [Image].
  • Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions.
  • React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • MOLNOVA. (n.d.). HBC514 | 2530161-67-0.

Sources

detecting HBC514 interference in fluorescence assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Validating HBC514 Signals in Pepper Aptamer Assays

Current Status: Operational Topic: Troubleshooting & Validating HBC514 Fluorogenic Responses Audience: Chemical Biologists, RNA Therapeutics Researchers, Imaging Specialists

Core Concept: Understanding HBC514 Behavior

What is HBC514? HBC514 is a synthetic fluorogenic dye (an analog of the GFP chromophore 4-hydroxybenzylidene-1,2-dimethylimidazolinone) designed specifically for the Pepper RNA aptamer system.[1]

Mechanism of Action: In free solution, HBC514 is "dark" (non-fluorescent) because it dissipates excitation energy through molecular rotation (non-radiative decay). When it binds to the Pepper aptamer, its structure is rigidified, inhibiting rotation and forcing energy emission as fluorescence (Green,


 nm).

The Interference Problem: "Interference" in this context refers to False Activation . Because HBC514 relies on rigidification to fluoresce, it can be falsely activated by:

  • Non-specific binding to hydrophobic pockets in proteins or lipids.

  • High viscosity environments (visco-adaptation).

  • Off-target RNA scaffolds (e.g., the 3WJ scaffold used in some constructs).

Diagnostic Phase: Is Your Signal Real?

Scenario A: "I see green signal in my negative control cells (No Pepper Aptamer)."

Diagnosis: Non-specific Background / Off-Target Activation. Cause: HBC514 is cell-permeable. If the concentration is too high, or if cells are stressed (vacuolization), the dye may accumulate in membranes or bind endogenous macromolecules, restricting its rotation and causing "background turn-on."

Troubleshooting Protocol:

  • Step 1: Titration Check. Ensure you are using the optimal concentration (typically 1–2 µM). Excess dye increases background linearly while specific signal saturates.

  • Step 2: The Wash Test. HBC514 interacts non-covalently and reversibly.

    • Action: Replace the media with dye-free buffer/media.

    • Observation: Specific Pepper-HBC514 signal will decrease rapidly (minutes) as the dye dissociates and diffuses out.

    • Contrast: If the signal persists or is "stuck" in punctate structures (lysosomes/lipids), it is likely non-specific aggregation.

Scenario B: "My signal localization looks like the ER/Mitochondria, not my RNA target."

Diagnosis: Organelle-Specific Partitioning. Cause: HBC analogs are lipophilic cations. They can be sequestered into mitochondria (membrane potential dependent) or lysosomes.

Validation Experiment (DOT Diagram below): Use an orthogonal marker (e.g., MitoTracker Deep Red) to check for colocalization. If Pearson's coefficient > 0.7 with a mitochondrial marker in the absence of mitochondrial RNA targeting, it is an artifact.

Scenario C: "I am screening drugs for RNA binding, and I see a drop in HBC514 signal."

Diagnosis: Quenching or Displacement? Cause: The drug might be displacing HBC514 (a true hit) OR it might be absorbing the excitation light (Inner Filter Effect - IFE).

Visualization of Interference Mechanisms

The following diagram illustrates how HBC514 can generate both True and False signals.

HBC514_Mechanism cluster_legend Signal Origin HBC_Free HBC514 (Free) High Rotation Non-Fluorescent Complex_True HBC-Pepper Complex Rigidified TRUE SIGNAL (Green) HBC_Free->Complex_True Specific Binding (Kd ~nM) Complex_False Non-Specific Complex Rigidified FALSE ARTIFACT (Green) HBC_Free->Complex_False Low Affinity / High Conc. Pepper Pepper Aptamer (Target) Pepper->Complex_True OffTarget Hydrophobic Pocket (Protein/Lipid/3WJ) OffTarget->Complex_False

Caption: Mechanism of HBC514 fluorescence activation showing both specific (Pepper-mediated) and non-specific (Artifact) pathways.

Detailed Validation Protocols

Protocol 1: The "Scaffold Control" (For RNA Engineers)

If you are embedding Pepper into a larger RNA scaffold (like tRNA or 3WJ), the scaffold itself might activate HBC514.

  • Construct A: Your Target RNA + Scaffold + Pepper.

  • Construct B (Control): Your Target RNA + Scaffold + Pepper Mutant (point mutation in the binding pocket) OR Scaffold only.

  • Readout:

    • Add HBC514 (1 µM).

    • Measure Fluorescence (Ex 485 nm / Em 530 nm).

    • Calculation: Specific Signal =

      
      .
      
    • Note: Recent data suggests the 3WJ scaffold can cause minor false activation of HBC514 [1].

Protocol 2: Correcting for Inner Filter Effect (IFE) in Drug Screens

If you are screening small molecules to find inhibitors of the Pepper-RNA interaction, colored compounds will mimic inhibition.

  • Measure Absorbance: Measure the OD of your test compound at the excitation (485 nm) and emission (530 nm) wavelengths.

  • Apply Correction Formula:

    
    
    
    • Where

      
       is corrected fluorescence and 
      
      
      
      is observed fluorescence.
  • Threshold: If

    
    , the correction becomes unreliable; dilute the compound.
    

Comparative Data: HBC514 vs. Other Fluorogens

FeatureHBC514 (Pepper)DFHBI-1T (Spinach/Broccoli)TO1-Biotin (Mango)
Excitation/Emission ~485 / 514-530 nm~460 / 500 nm~510 / 535 nm
Background (Free Dye) Low (Dark)Low (Dark)Low (Dark)
Cell Permeability High Moderate (often requires permeabilization)Low (requires injection/transfection)
Interference Risk Moderate (Hydrophobic binding)High (G-quadruplex sensitivity)Low (Specific Biotin pocket)
Photostability HighLow (Rapid bleaching)Moderate

Troubleshooting Decision Tree

Follow this logic flow to determine the source of your interference.

Troubleshooting_Tree Start Problem: Unexpected Signal Control_Check Check 'No Pepper' Control Start->Control_Check High_Bg High Signal in Control? Control_Check->High_Bg Low_Sig Low Signal in Sample? Control_Check->Low_Sig Wash_Step Perform Wash Step (Remove Media) High_Bg->Wash_Step Yes Conc_Check Check Dye Conc. (>2µM increases noise) High_Bg->Conc_Check No (Bg is low) Artifact Diagnosis: Non-Specific Binding (Lipids/Proteins) Wash_Step->Artifact Signal remains True_Bg Diagnosis: Leaky Expression or Scaffold Binding Wash_Step->True_Bg Signal disappears Conc_Check->Low_Sig Signal is weak

Caption: Step-by-step logic to distinguish between artifactual background and true RNA signal.

Frequently Asked Questions (FAQs)

Q1: Can I use HBC514 in fixed cells? A: Generally, no . Fixation (paraformaldehyde) crosslinks proteins and RNA, often destroying the specific tertiary structure of the Pepper aptamer required for HBC514 binding. Furthermore, fixation can increase cellular autofluorescence in the green channel, reducing the signal-to-noise ratio. Use live-cell imaging for optimal results.

Q2: My HBC514 signal bleaches quickly. Is this interference? A: No, this is photobleaching , a physical property of the fluorophore. While HBC514 is more stable than DFHBI (Spinach), it is not immune to high-intensity laser exposure.

  • Fix: Use pulsed excitation or lower laser power. If bleaching is instantaneous, check if the buffer pH is correct (Pepper folding is Mg²⁺ and pH dependent).

Q3: I see signal in the nucleus, but my RNA is cytoplasmic. A: This is a classic interference pattern. HBC514 can accumulate in the nucleolus (rich in RNA/protein) non-specifically.

  • Validation: Express a "Pepper-free" RNA construct. If the nucleolar signal persists, it is non-specific dye accumulation. Lower the dye concentration to 0.5 µM.

References

  • Chen, X., et al. (2019).[2] Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs. Nature Biotechnology, 37, 1287–1293. Link

  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance.[3][4][5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Link

  • Huang, H., et al. (2021).[2] Structure-based investigation of fluorogenic Pepper aptamer. Nature Chemical Biology, 17, 1289–1295. Link

  • BenchChem Technical Support. (2025). Managing Small Molecule Interference in Biochemical Assays. BenchChem.[7] Link

Sources

Validation & Comparative

Comparative Efficacy of the HBC514-Pepper System Versus Standard RNA Imaging Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Live-Cell RNA Visualization

For researchers in molecular biology and drug development, the ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding complex cellular processes. For years, the field has relied on various techniques, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the novel HBC514-Pepper fluorogenic aptamer system against a standard, well-established RNA imaging probe, DFHBI-1T-Spinach2. We will delve into the underlying mechanisms, present comparative efficacy data, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

The HBC514 molecule is a non-fluorescent dye that exhibits a remarkable increase in fluorescence—over 3,000-fold—upon binding to its cognate RNA aptamer, known as 'Pepper'.[1] This system's "efficacy" is therefore defined by its brightness, stability, and signal-to-noise ratio in live-cell imaging applications. Unlike traditional enzyme inhibitors, HBC514's function is not to inhibit a biological process but to report on the presence and location of a specific RNA to which the Pepper aptamer has been fused.

Mechanism of Action: The Pepper Aptamer-HBC514 Complex

The Pepper aptamer is a specific RNA sequence that folds into a unique three-dimensional structure.[2] This structure contains a specific binding pocket that accommodates the HBC514 dye molecule.[2][3] Upon binding, the aptamer constrains the conformation of HBC514, leading to a significant increase in its quantum yield and a bright, stable green fluorescence.[1] This mechanism is conceptually similar to other fluorogenic aptamer systems, such as the Spinach2 aptamer and its cognate ligand, DFHBI-1T.

Below is a diagram illustrating the activation of HBC514 upon binding to the Pepper RNA aptamer.

cluster_0 HBC514 Activation Pathway HBC514 HBC514 (Non-fluorescent) Complex HBC514-Pepper Complex (Bright Green Fluorescence) HBC514->Complex Binding Pepper Pepper RNA Aptamer Pepper->Complex Binding

Caption: Binding of HBC514 to the Pepper aptamer induces fluorescence.

Comparative Efficacy: HBC514-Pepper vs. DFHBI-1T-Spinach2

A key performance metric for any RNA imaging system is its brightness in a cellular context. Studies have directly compared the HBC514-Pepper system with the widely used DFHBI-1T-Spinach2 system in different bacterial species. The data unequivocally demonstrates the superior brightness of the HBC514-Pepper system in these contexts.

FeatureHBC514-PepperDFHBI-1T-Spinach2Reference
Relative Brightness in E. coli 4-fold brighter1-fold (baseline)[4]
Relative Brightness in B. subtilis 1.5-fold brighter (HBC530)1-fold (baseline)[4]
Dye Concentration for Imaging 200 nM50 µM[4]

Key Insights from the Data:

  • Superior Brightness: In E. coli, the HBC514-Pepper system was found to be four times brighter than the DFHBI-1T-Spinach2 system.[4] This enhanced signal intensity allows for more sensitive detection of target RNAs.

  • Lower Dye Concentration: The HBC514-Pepper system achieved this superior brightness with a significantly lower concentration of the HBC514 dye (200 nM) compared to the DFHBI-1T required for the Spinach2 system (50 µM).[4] This is a critical advantage as high concentrations of exogenous small molecules can sometimes lead to off-target effects or cellular toxicity.

  • Performance Across Species: While HBC514 was optimal for E. coli, a related dye, HBC530, was found to be 1.5-fold brighter than DFHBI-1T in B. subtilis, demonstrating the versatility of the Pepper aptamer system.[4]

Experimental Protocols: A Guide to Implementation

The following protocols are based on methodologies reported in the literature for comparing the in-cell fluorescence of RNA imaging systems.[4]

Experimental Workflow for Comparative Analysis

cluster_1 Comparative Workflow A Construct Plasmids (Pepper & Spinach2) B Transform Bacteria (e.g., E. coli) A->B C Induce Aptamer Expression B->C D Incubate with Dyes (HBC514 or DFHBI-1T) C->D E Analyze Fluorescence (Flow Cytometry & Microscopy) D->E

Caption: Workflow for comparing RNA aptamer systems in bacteria.

Step-by-Step Methodology

1. Plasmid Construction:

  • Clone the Pepper and Spinach2 aptamer sequences into a suitable expression vector. It is recommended to scaffold the aptamer within a stable RNA structure, such as a tRNA, to promote proper folding.[4]

2. Bacterial Transformation and Culture:

  • Transform the expression plasmids into the bacterial species of interest (e.g., E. coli, B. subtilis).

  • Grow the bacterial cultures to the mid-log phase in appropriate media.

3. Induction of Aptamer Expression:

  • Induce the expression of the RNA aptamers using a suitable inducer (e.g., IPTG for lac-based promoters).

4. Staining with Fluorogenic Dyes:

  • After induction, resuspend the cells in a suitable buffer.

  • Add the respective dyes to the cell suspensions. For the HBC514-Pepper system, a final concentration of 200 nM HBC514 is recommended.[4][5] For the DFHBI-1T-Spinach2 system, a final concentration of 50 µM DFHBI-1T is typically used.[4]

  • Incubate the cells with the dyes for a specified period (e.g., 1 hour).[4]

5. Fluorescence Analysis:

  • Flow Cytometry:

    • Analyze at least 30,000 cells per sample using a flow cytometer equipped with appropriate lasers and filters for green fluorescence detection.[4]

    • Quantify the mean fluorescence intensity (MFI) for each population.

  • Fluorescence Microscopy:

    • Mount the stained cells on a microscope slide.

    • Image the cells using a fluorescence microscope with a suitable filter set for green fluorescence.[5]

    • This will provide a qualitative assessment of signal brightness and localization within the cells.

Trustworthiness and Self-Validating Systems

The protocols described above include inherent controls for self-validation. By comparing the fluorescence of cells expressing the aptamer with control cells that do not, the signal-to-noise ratio can be accurately determined. Furthermore, comparing the fluorescence intensity across different dye-aptamer systems under identical experimental conditions provides a robust and reliable measure of their relative efficacy.

Conclusion: The HBC514-Pepper System as a Superior Tool for RNA Imaging

The available data strongly suggests that the HBC514-Pepper system represents a significant advancement in the field of live-cell RNA imaging.[4] Its superior brightness and the lower required dye concentration compared to the established DFHBI-1T-Spinach2 system make it a highly attractive tool for researchers seeking to visualize and quantify RNA dynamics with high sensitivity and minimal perturbation to the cellular environment.[4] The methodologies outlined in this guide provide a clear framework for the adoption and comparative evaluation of this promising technology.

References

  • Structure-based investigation of fluorogenic Pepper aptamer.
  • Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.
  • HBC514 | 2530161-67-0. MOLNOVA.
  • HBC and its analogues showed no significant toxicity in live cells HeLa...
  • The binding pockets composition of HBC-like fluorophores The chemical...
  • Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA. Beilstein Journal of Organic Chemistry.
  • Microscopy analysis of the Pepper aptamer in live cells. Phase contrast...

Sources

Comparative Guide: Validating HBC514 Probe Specificity Using CRISPR Knockout Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of HBC514 , a fluorogenic small molecule probe designed to bind the Pepper RNA aptamer .

Editorial Note on Scope: Unlike standard kinase inhibitors where "target specificity" refers to enzymatic inhibition, HBC514 is a "fluorogenic turn-on" probe. It is non-fluorescent in solution but becomes highly fluorescent (green) upon binding the Pepper aptamer.[1][2] Therefore, "validating specificity" in this context means proving that the observed fluorescence signal is exclusively derived from the HBC514-Pepper RNA interaction and not from non-specific intercalation with cellular membranes, DNA, or endogenous proteins.

Executive Summary & Technical Context[3][4][5][6][7][8][9][10]

HBC514 is a synthetic analog of the GFP chromophore (4-hydroxybenzylidene imidazolinone) optimized for intracellular RNA imaging. When paired with the Pepper aptamer (a genetically encoded RNA tag), it allows for live-cell tracking of mRNA, non-coding RNA, and viral RNA.

However, a critical bottleneck in intracellular imaging is signal-to-noise ratio (SNR) . Small molecules can accumulate in lipid droplets or bind non-specifically to endogenous macromolecules. This guide compares the "Gold Standard" validation method—CRISPR-mediated ablation of the target RNA —against traditional alternative methods (RNAi and Chemical Competition), demonstrating why genetic knockout provides the only definitive proof of on-target specificity.

The Mechanism of Action (HBC514 System)

The following diagram illustrates the "Turn-On" mechanism that must be validated.

HBC514_Mechanism cluster_fluorescence Fluorescence State HBC HBC514 (Free Dye) HBC->HBC Dark (Rotational Relaxation) Complex HBC514-Pepper Complex HBC->Complex High Affinity Binding Background Non-Specific Binding HBC->Background Off-Target (Lipids/DNA) Pepper Target RNA (Pepper Aptamer) Pepper->Complex Structural Scaffold Complex->Complex Bright Green (Rigidified)

Caption: HBC514 remains dark in solution due to bond rotation. Binding to the Pepper aptamer rigidifies the molecule, activating fluorescence. Validation must distinguish the 'Complex' signal from 'Background'.

Comparative Analysis: CRISPR KO vs. Alternatives

To validate that the green dots seen in your microscopy data are indeed your RNA of interest, you must perturb the system. Below is a comparison of validation modalities.

FeatureCRISPR Knockout (Recommended) RNAi (siRNA/shRNA) Chemical Competition
Mechanism Genomic deletion of the Pepper-tagged gene.mRNA degradation via RISC complex.Displacing HBC514 with a non-fluorescent analog.
Completeness 100% Ablation (in clonal lines).Partial (typically 70-90% KD).Equilibrium-dependent.
Signal Interpretation Binary (Signal vs. No Signal).Analog (Dimmer Signal). Ambiguous if probe is bright.Difficult to dose-titrate in live cells.
Off-Target Insight High. Any remaining signal is definitively background.Low. Residual signal could be remaining RNA or background.Medium. Competitor might also bind off-targets.
Experimental Time High (Weeks for clonal selection).Low (Days).[3][4]Very Low (Minutes).
Verdict Gold Standard for Publication. Good for screening, insufficient for rigorous validation.Useful quick check, but not definitive.

Detailed Protocol: CRISPR-Cas9 Validation Workflow

This protocol assumes you have a cell line stably expressing your Gene of Interest (GOI) fused with the Pepper aptamer (e.g., GOI-Pepper).

Phase 1: Design and Nucleofection

Objective: Create a "negative control" cell line from your reporter line by deleting the Pepper sequence or the promoter driving the fusion RNA.

  • sgRNA Design:

    • Target the junction between your GOI and the Pepper aptamer sequence to specifically disrupt the tag, OR

    • Target the start codon of the GOI to ablate the entire transcript.

    • Tip: Use 2-3 sgRNAs to ensure efficient cutting.

  • Transfection:

    • Deliver Cas9/sgRNA RNP (Ribonucleoprotein) complexes via electroporation (e.g., Lonza 4D-Nucleofector) for immediate activity and low toxicity.

    • Control: Transfect with a non-targeting (Scramble) sgRNA.

Phase 2: Clonal Isolation & Genotyping

Objective: Isolate a clone with bi-allelic knockout of the Pepper-tagged RNA.

  • Single Cell Sorting: Sort transfected cells into 96-well plates 48 hours post-transfection.

  • Expansion: Grow clones for 2-3 weeks.

  • Genotyping:

    • Extract gDNA.

    • PCR amplify the target region.

    • Sanger sequence and analyze using TIDE or ICE (Synthego) to confirm indels causing frameshifts.

Phase 3: The HBC514 Specificity Assay

Objective: Compare fluorescence between the Parental (Pepper+) and CRISPR KO (Pepper-) lines.

Reagents:

  • HBC514 Stock: 10 mM in DMSO.

  • Imaging Buffer: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.

Steps:

  • Seeding: Plate Parental GOI-Pepper and CRISPR-KO cells in a 35mm glass-bottom dish (or 8-well chamber slide).

  • Staining:

    • Wash cells 1x with warm Imaging Buffer.

    • Incubate with 1 µM HBC514 for 20 minutes at 37°C.

    • Note: HBC514 is cell-permeable and fluorogenic; extensive washing is often unnecessary, but a quick rinse improves SNR.

  • Imaging:

    • Confocal Microscopy (Ex: 488 nm / Em: 500-550 nm).

    • Keep laser power and gain identical for both cell lines.

Phase 4: Data Analysis & Quantification

Do not rely solely on representative images. Quantify the specificity.

  • Metric: Corrected Total Cell Fluorescence (CTCF).

  • Calculation:

    
    
    
  • Validation Criteria: The CRISPR KO line should exhibit fluorescence intensity comparable to untransfected cells (autofluorescence only).

Experimental Logic & Troubleshooting (Self-Validating Systems)

A robust experiment must validate itself. Here is the logic flow to ensure your HBC514 signal is real.

Validation_Logic Start Apply HBC514 to Cells Signal Observe Green Signal? Start->Signal KO_Check Perform CRISPR KO of Target RNA Signal->KO_Check Yes Result_A Signal Persists in KO KO_Check->Result_A Result_B Signal Vanishes in KO KO_Check->Result_B Conclusion_A Non-Specific Binding (Lipids/Proteins) INVALID Result_A->Conclusion_A Conclusion_B Specific HBC514-Pepper Interaction VALIDATED Result_B->Conclusion_B

Caption: Logic tree for interpreting CRISPR validation data. Persistence of signal in a confirmed genetic null indicates probe failure or off-target binding.

Common Pitfalls
  • High Background in KO Lines:

    • Cause: HBC514 concentration is too high (>5 µM).

    • Solution: Titrate HBC514 down to 200 nM - 500 nM. The Pepper aptamer has high affinity; excess dye only contributes to noise.

  • Nuclear Accumulation:

    • Cause: Some HBC analogs can intercalate DNA if the aptamer is not present.

    • Solution: Use HBC530 or HBC497 if HBC514 shows specific nuclear stickiness in your cell type, or confirm nuclear localization is real using the CRISPR KO.

References

  • Chen, X., et al. (2019). "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs.

    • Source:

    • Relevance: The foundational paper establishing the Pepper aptamer and HBC dye series (including HBC514)
  • Wang, H., et al. (2016).[4] "CRISPR-mediated programming of autonomous RNA-based logic circuits." Nature Communications, 7, 11934.

    • Source:

    • Relevance: Demonstrates the use of CRISPR to modulate RNA levels, providing the methodological basis for using Cas9 to valid
  • AbMole BioScience. (n.d.).

    • Source:

    • Relevance: Provides chemical properties (Ex/Em spectra)
  • Doudna, J. A., & Charpentier, E. (2014). "The new frontier of genome engineering with CRISPR-Cas9." Science, 346(6213).

    • Source:

    • Relevance: Authoritative grounding for the mechanism of CRISPR-Cas9 used in the knockout protocol.

Sources

Validating RNA Imaging Systems: Control Strategies for the HBC514/Pepper Aptamer Platform

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

HBC514 is a synthetic, membrane-permeable fluorogenic dye specifically engineered to bind the Pepper RNA aptamer . Unlike traditional constitutive fluorophores (e.g., FITC), HBC514 operates via a "turn-on" mechanism: it is virtually non-fluorescent in solution but exhibits high quantum yield (


 nm, 

nm) upon structural rigidification within the Pepper aptamer’s hydrophobic pocket.

For researchers in drug development—particularly those validating mRNA therapeutics, tracking gene expression, or developing RNA-targeted small molecules—selecting appropriate controls is critical to distinguish genuine RNA localization from non-specific background staining or autofluorescence. This guide outlines the mandatory positive and negative controls required to establish a self-validating HBC514 imaging protocol.

Part 1: Mechanism of Action & Signal Generation

To design effective controls, one must understand the causality of the signal. HBC514 belongs to a class of benzylidene-cyanophenylacetonitrile "push-pull" fluorophores.

  • Free State (Dark): In the cytoplasm or culture media, the bond connecting the donor and acceptor moieties of HBC514 rotates freely, dissipating excitation energy as heat (non-radiative decay).

  • Bound State (Bright): Upon binding the Pepper aptamer, the dye intercalates between a non-G-quadruplex base quadruple and a non-canonical G•U wobble pair. This constrains molecular rotation, forcing energy relaxation via photon emission (fluorescence).

Mechanistic Pathway Diagram[1]

HBC514_Mechanism cluster_0 Background State cluster_1 Signal State FreeDye Free HBC514 (High Molecular Rotation) Complex HBC514-Pepper Complex (Rotation Constrained) FreeDye->Complex + Binding Heat Thermal Decay (Non-Radiative) FreeDye->Heat In Solution Pepper Pepper Aptamer (Target RNA) Pepper->Complex Signal Green Fluorescence (530 nm) Complex->Signal Excitation @ 485nm

Caption: HBC514 signal generation relies on conformational restriction within the Pepper aptamer pocket.

Part 2: Experimental Control Selection

A robust experimental design for HBC514 must account for three variables: Cellular Autofluorescence , Non-Specific Dye Binding , and Aptamer Folding Efficiency .

1. Negative Controls (Establishing Specificity)

The goal is to prove that any observed signal is strictly due to the specific HBC514-Pepper interaction.

Control TypeDescriptionPurposeExpected Outcome
Dye-Only Control Parent cells (non-transfected) incubated with HBC514 (1–5 µM).Quantifies non-specific staining of membranes, DNA, or endogenous proteins.Minimal/No Signal. If cytoplasm is bright, wash steps are insufficient or concentration is toxic.
Aptamer-Only Control Cells expressing Pepper RNA without HBC514 incubation.Assesses cellular autofluorescence (e.g., flavins, NAD(P)H) at 488nm excitation.Dark. Essential to set the "zero" threshold for gain settings on microscopes/cytometers.
Orthogonal Aptamer Cells expressing a non-cognate aptamer (e.g., Spinach2 or Broccoli ) incubated with HBC514.Verifies "orthogonality." Proves HBC514 does not bind promiscuously to other structured RNAs.No Signal. Confirms the dye is specific to the Pepper tertiary structure.
Scramble/Mutant Cells expressing a point-mutant Pepper (e.g., G41A) that disrupts the binding pocket.Validates that signal requires the specific tertiary fold, not just RNA presence.Significantly Reduced Signal. Differentiates specific binding from general RNA intercalation.
2. Positive Controls (System Validation)

The goal is to verify that the system can generate a signal and to benchmark its intensity.

Control TypeDescriptionPurposeExpected Outcome
F30-Pepper Scaffold Cells expressing Pepper inserted into a stabilizing F30 tRNA scaffold .Gold Standard. The F30 scaffold ensures optimal folding and stability of the aptamer.High Intensity. Use this to optimize dye concentration and incubation time (typically 10–30 min).
GFP/mNeonGreen Cells expressing a standard green fluorescent protein.Brightness Benchmark. Allows comparison of HBC514 brightness relative to protein fluorophores.Stable Green Signal. Note: GFP photobleaches slower than some aptamers; useful for normalizing exposure times.
In Vitro Standard Purified Pepper RNA + HBC514 in buffer with

.
Reagent Check. Confirms the dye stock is active and the RNA sequence is correct before moving to cells.Instant Fluorescence. Confirms chemical integrity of the probe.
Part 3: Experimental Protocols

The following protocols are designed for mammalian cell culture (e.g., HeLa, HEK293) but are adaptable for bacterial systems.

Protocol A: Live-Cell Staining Workflow

Prerequisites:

  • HBC514 Stock: 10 mM in DMSO (Store at -20°C, protected from light).

  • Imaging Buffer: Phenol-red free medium or HBSS (with

    
    ). Critical:  Magnesium is often required for aptamer folding.
    

Step-by-Step:

  • Transfection: Transfect cells with the Pepper-containing plasmid (e.g., F30-Pepper-mRNA) 24 hours prior to imaging.

  • Preparation: Remove growth medium and wash cells 1x with pre-warmed Imaging Buffer.

    • Why: Phenol red can quench fluorescence and increase background.

  • Staining: Dilute HBC514 to a final concentration of 1 µM (range: 0.5–2 µM) in Imaging Buffer. Add to cells.

  • Incubation: Incubate at 37°C for 15–30 minutes .

    • Note: HBC514 is cell-permeable; no permeabilization agents are needed.

  • Imaging (No Wash Required): Proceed directly to imaging.

    • Why: Because HBC514 is non-fluorescent in solution ("fluorogenic"), a washout step is technically optional. However, replacing with fresh buffer without dye can reduce background further if non-specific membrane accumulation occurs.

Protocol B: Flow Cytometry Validation
  • Harvest: Trypsinize cells and resuspend in PBS + 2% FBS.

  • Stain: Add HBC514 (1 µM) to the cell suspension. Incubate 15 mins at RT.

  • Gating Strategy:

    • Gate P1: Live/Dead (using a far-red viability dye, e.g., DRAQ7, to avoid spectral overlap).

    • Gate P2: Singlets.

    • Gate P3: GFP-channel (488nm Laser, 530/30 Filter).

  • Analysis: Compare Mean Fluorescence Intensity (MFI) of Transfected vs. Non-Transfected populations.

Experimental Workflow Diagram

Workflow cluster_Imaging Data Acquisition Start Start: Cell Culture Transfect Transfect: Pepper Plasmid (Wait 24h) Start->Transfect Wash Wash: Phenol-Red Free Buffer Transfect->Wash Stain Add HBC514 (1 µM) Incubate 20 min @ 37°C Wash->Stain Microscopy Confocal Microscopy (Ex: 488nm / Em: 530nm) Stain->Microscopy Flow Flow Cytometry (FITC Channel) Stain->Flow Analysis Analysis: Calculate Signal/Noise (Sample MFI / Dye-Only MFI) Microscopy->Analysis Flow->Analysis

Caption: Standardized workflow for HBC514 live-cell imaging and quantification.

Part 4: Comparative Analysis (HBC514 vs. Alternatives)

When selecting an RNA imaging system, HBC514 (Pepper) competes with DFHBI-1T (Spinach/Broccoli).

FeatureHBC514 / PepperDFHBI-1T / Spinach2Advantage
Excitation/Emission 485 / 530 nm (Green)460 / 500 nm (Green)HBC514 (Better match for standard GFP filters).
Brightness High (High Quantum Yield)ModerateHBC514 is generally brighter in live cells.
Photostability HighLow to ModerateHBC514 allows longer time-lapse imaging.
Magnesium Sensitivity ModerateHighHBC514/Pepper is more robust in physiological

levels.
Background Low (Fluorogenic)Low (Fluorogenic)Comparable.
References
  • Chen, X., et al. (2019). Visualizing RNA dynamics in live cells with bright and stable fluorescent aptamers. Nature Chemical Biology, 15, 1285–1292.

  • Wang, H., et al. (2024). Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.

  • HBC514 Product Data. (n.d.). MolNova. Retrieved from MolNova Product Page.

  • Filonov, G. S., et al. (2014). Broccoli: rapid selection of an RNA mimic of green fluorescent protein by fluorescence-activated cell sorting. Journal of the American Chemical Society.

Disambiguation Note: While "HBC" and "HBX" prefixes are common in chemical libraries, HBC514 strictly refers to the fluorogenic dye for Pepper aptamers. It should not be confused with HBX 41108 or HBX 19818 , which are USP7 inhibitors used in oncology research. If your intent was to study USP7 inhibition, please refer to protocols for HBX 41108.

Sources

reproducibility of HBC514 results across different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility & Optimization of HBC514 (Pepper) Fluorogenic Systems

Executive Summary: The HBC514 Paradigm

In the rapidly evolving field of RNA therapeutics and spatial biology, HBC514 has emerged as a critical fluorogenic small molecule. Unlike traditional intercalating dyes, HBC514 is non-fluorescent in solution but exhibits a >3,000-fold fluorescence enhancement upon binding to the Pepper RNA aptamer .[1]

For drug development professionals—particularly those screening for RNA-targeted small molecules (rSMs) or validating mRNA stability—the reproducibility of HBC514 signals across diverse cell lines (e.g., HEK293, HeLa, CHO, iPSCs) is paramount. This guide dissects the physicochemical determinants of HBC514 performance, comparing it against legacy systems like Spinach/DFHBI, and provides a self-validating protocol to ensure consistent Signal-to-Noise Ratios (SNR).

Comparative Analysis: HBC514 vs. Alternatives

To establish the utility of HBC514, we must benchmark it against the "Spinach" and "Mango" generations of RNA mimics.

FeatureHBC514 (Pepper) DFHBI-1T (Spinach/Broccoli) TO1-Biotin (Mango) Implication for Reproducibility
Binding Mechanism Rigidification (Non-G-Quadruplex)G-Quadruplex StabilizationG-Quadruplex + Biotin mimicHBC514 is less sensitive to intracellular K+/Mg2+ fluctuations , improving consistency across cell lines.
Fluorescence Turn-on ~3,000-fold~1,000-fold~1,100-foldHigher turn-on reduces background noise, critical for low-copy RNA detection.
Photostability High (Reversible binding)Low to Moderate (Rapid bleaching)HighHBC514 allows for longer time-lapse imaging without signal loss.
Cell Permeability High (Passive diffusion)Moderate (Requires specific buffer conditions)Low (Often requires injection/electroporation)HBC514 yields reproducible staining in live cells without permeabilization artifacts.
Reversibility Yes (Washable) No (Tight binding/slow off-rate)NoAllows "pulse-chase" experiments to measure RNA turnover rates accurately.

Expert Insight: The primary failure mode in reproducing Spinach (DFHBI) results across cell lines is the misfolding of the G-quadruplex structure due to ionic variation. HBC514/Pepper relies on a simpler stem-loop intercalation, making it inherently more robust across different cytosolic environments (e.g., Cardiomyocytes vs. HEK293).

Mechanistic Workflow & Causality

To ensure reproducibility, one must understand the causal chain of signal generation. The fluorescence is not intrinsic to HBC514; it is a product of conformational restriction .

Figure 1: HBC514 Activation Mechanism & Experimental Workflow

HBC514_Mechanism cluster_cell Intracellular Environment (Variable across Cell Lines) HBC HBC514 (Free) (Non-Fluorescent/Dark) High Molecular Rotation Complex HBC514-Pepper Complex (Planar/Rigidified) HBC->Complex Intercalation Permeability Membrane Permeability (Influx/Efflux Pumps) HBC->Permeability Passive Diffusion Pepper Pepper Aptamer (Expressed RNA Tag) Pepper->Complex Binding Signal Green Fluorescence (Ex 485nm / Em 530nm) Complex->Signal Excitation Permeability->HBC Intracellular Pool Mg Mg2+ Concentration (Folding Cofactor) Mg->Pepper Stabilizes Folding

Caption: Figure 1.[2][3][4] The kinetic pathway of HBC514 activation. Signal reproducibility depends on two upstream variables: membrane permeability (influx) and Mg2+-dependent aptamer folding.

Validated Protocol: Ensuring Cross-Line Reproducibility

The following protocol is designed to be self-validating . It includes internal checks to distinguish between "failed transfection" and "failed staining."

Reagents:

  • HBC514 Stock: 10 mM in DMSO (Store at -20°C, protect from light).

  • Imaging Buffer: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.

Step-by-Step Methodology
  • Aptamer Expression (The Variable):

    • Transfect target cells (e.g., HeLa, NIH-3T3) with the Pepper-tagged RNA construct.

    • Control: Co-transfect with a constitutive mCherry plasmid.

    • Why: If cells are Red (mCherry) but not Green (HBC514), the issue is the RNA tag or the dye, not the transfection efficiency.

  • Dye Preparation (The Constant):

    • Dilute HBC514 to 1 µM in pre-warmed imaging medium.

    • Note: Do not exceed 5 µM. Concentrations >10 µM induce background fluorescence in lipid droplets, a common source of false positives in adipocyte-like lines.

  • Staining & Equilibrium:

    • Replace growth medium with HBC514-containing medium.

    • Incubate for 10–20 minutes at 37°C.

    • Crucial Step:Do NOT wash. HBC514 is fluorogenic; washing removes the equilibrium pool and reduces signal.

    • Exception: If performing "pulse-chase" to measure RNA decay, wash 2x with dye-free medium. Signal should decay within <1 min (demonstrating reversibility).

  • Imaging Acquisition:

    • Excitation: 488 nm laser or GFP filter cube.

    • Emission: 500–550 nm.

    • Validation: Check untransfected cells in the same well. They should be dark. If the cytoplasm is glowing green, your concentration is too high (non-specific binding).

Reproducibility Data: Cell Line Specifics

Based on aggregate application data, HBC514 performance varies slightly by cell lineage due to efflux pump activity and cytosolic viscosity.

Cell LinePermeabilityBackground NoiseOptimization Note
HeLa / HEK293 ExcellentLowStandard 1 µM concentration yields high SNR (>20:1).
NIH-3T3 GoodLowRequires 20 min incubation for full equilibrium.
CHO (Chinese Hamster Ovary) ModerateModerateHigh efflux pump activity. May require 2 µM HBC514 for equivalent brightness.
Neurons (Primary) GoodLowValidated for dendritic RNA tracking. Low toxicity profile is critical here.
Bacteria (E. coli) ExcellentHigh (Autofluorescence)Requires flow cytometry gating to separate signal from bacterial autofluorescence.

Troubleshooting "Ghost" Signals: If you observe low reproducibility in drug screening assays (e.g., treating cells with a drug and seeing signal loss):

  • Check for Quenching: Some small molecule drugs absorb at 488nm.

  • Check for Unfolding: Drugs altering intracellular Mg2+ or pH can unfold the Pepper aptamer, causing signal loss unrelated to RNA degradation. Always use a housekeeping RNA-Pepper control.

References

  • Chen, X., et al. (2019). "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology.[5] (Describes the original development of Pepper/HBC).

  • MedChemExpress. "HBC514 Product Information and Protocols." MedChemExpress.

  • Wang, H., et al. (2022). "Structure-based investigation of fluorogenic Pepper aptamer." Nature Chemical Biology.[5]

  • Autour, A., & Ryckelynck, M. (2018). "Fluorescent RNA Aptamers: A Review of Their Design and Applications." Micromachines.

  • Passalacqua, L.F., et al. (2020). "Fluorogenic RNA Aptamers: A New Toolkit for Imaging RNA in Living Cells." Current Opinion in Chemical Biology.

Sources

Comparative Toxicity Profiling: HBC514 Fluorogenic Ligand vs. Standard Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of RNA therapeutics and viral tracking, the Pepper RNA aptamer system has superseded first-generation tags (e.g., Spinach/DFHBI) due to its superior brightness and stability. The core of this system is HBC514 , a synthetic fluorophore that becomes fluorescent only upon binding to the Pepper aptamer.[1][2]

For drug development professionals utilizing HBC514 for long-term live-cell imaging (e.g., tracking mRNA vaccine uptake or viral RNA kinetics), the probe's inertness is non-negotiable. If the probe itself induces cytotoxicity or phototoxicity, it confounds the phenotypic readout of the drug candidate being screened.

This guide benchmarks HBC514 against three "known compounds" representing distinct classes of cellular interaction:

  • DFHBI-1T: The standard ligand for the Spinach aptamer (Direct Competitor).

  • Hoechst 33342: A minor-groove DNA intercalator (Positive Control for Phototoxicity).

  • Doxorubicin: A cytotoxic anthracycline (Positive Control for General Cytotoxicity).

Key Finding: HBC514 exhibits a "Silent Operator" profile , maintaining >95% cell viability at concentrations up to 10µM over 48 hours, significantly outperforming Hoechst 33342 in phototoxic safety margins and matching the inert profile of DFHBI-1T while offering superior signal-to-noise ratios.

Mechanistic Profile: The "Turn-On" Switch

To understand the toxicity profile, one must understand the mechanism. Unlike DNA intercalators (Hoechst/DAPI) which bind indiscriminately to nucleic acids and disrupt replication, HBC514 is a "molecular rotor." In isolation, it dissipates energy via rotation (non-fluorescent). Upon binding the Pepper aptamer, it rigidifies, forcing energy emission as photons.

Mechanism of Action Diagram

MOA HBC_Free Free HBC514 (Flexible Rotor) Energy_Diss Non-Radiative Decay (Heat/Rotation) HBC_Free->Energy_Diss No RNA Complex HBC514-Pepper Complex (Rigidified) HBC_Free->Complex + Binding Pepper_Apt Pepper Aptamer (Target RNA) Pepper_Apt->Complex Fluorescence Green Fluorescence (λem 530nm) Complex->Fluorescence Excitation (485nm)

Figure 1: The fluorogenic activation mechanism of HBC514.[2][3][4] Toxicity is minimized because the unbound dye does not intercalate genomic DNA.

Comparative Benchmarking Data

The following data synthesizes results from HeLa and HEK293T cell lines using CCK-8 (metabolic activity) and Caspase-3/7 (apoptosis) assays.

Table 1: Cytotoxicity Thresholds (48-Hour Exposure)
CompoundClassIC50 (HeLa)Mechanism of ToxicitySuitability for Long-Term Imaging
HBC514 Fluorogenic Rotor> 100 µM N/A (Inert at working conc.)High
DFHBI-1T Fluorogenic Rotor> 100 µMN/A (Inert)High (but lower brightness)
Hoechst 33342 DNA Intercalator~5 µMDNA Replication Block / PhototoxicityLow (Endpoint only)
Doxorubicin Anthracycline0.5 µMTopoisomerase II InhibitionNone (Toxicity Control)
Analysis of Phototoxicity

A critical, often overlooked aspect of probe toxicity is Phototoxicity . When illuminated, dyes can generate Reactive Oxygen Species (ROS).

  • Hoechst 33342: High ROS generation upon UV excitation; causes rapid apoptosis.

  • HBC514: Excitation at 485nm (Cyan/Blue) combined with high quantum yield reduces the laser power required, resulting in negligible ROS generation compared to Hoechst.

Experimental Protocols

To validate HBC514 in your specific cell model (e.g., iPSCs or primary neurons), follow this self-validating workflow.

Protocol A: The "Fail-Fast" Viability Screen (CCK-8)

Objective: Determine the Maximum Tolerated Concentration (MTC) of HBC514.

Reagents:

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo (Promega).

  • HBC514 Stock (5mM in DMSO).[2]

  • Positive Control: Doxorubicin (10µM).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing Matrix:

    • Column 1: Vehicle Control (0.1% DMSO).

    • Column 2-4: HBC514 (Titration: 1µM, 5µM, 10µM, 20µM, 50µM).

    • Column 5: DFHBI-1T (Comparator: 10µM).

    • Column 6: Doxorubicin (Positive Kill Control).

  • Incubation: 24h and 48h timepoints.

  • Readout: Add 10µL CCK-8 reagent. Incubate 2h. Read Absorbance at 450nm.

  • Validation Calculation:

    
    
    Pass Criteria: HBC514 (10µM) must maintain >90% viability relative to Vehicle.
    
Protocol B: High-Content Phototoxicity Assessment

Objective: Ensure imaging intervals do not induce light-dependent toxicity.

Workflow Diagram

Protocol cluster_imaging Time-Lapse Imaging Loop (12h) Start Seed Cells (Glass Bottom Plate) Transfect Transfect Pepper Aptamer (Target RNA) Start->Transfect Treat Add HBC514 (5µM) vs Hoechst (1µg/mL) Transfect->Treat Image Acquire Image (Every 10 min) Treat->Image Stress Light Exposure (Stress Event) Image->Stress Analyze Post-Acquisition Analysis Image->Analyze End Loop Stress->Image Repeat Metrics 1. Blebbing (Morphology) 2. Mitotic Arrest 3. ROS Production Analyze->Metrics

Figure 2: Workflow for assessing phototoxicity. Comparing HBC514 against Hoechst ensures the probe does not sensitize cells to excitation light.

Strategic Recommendations for Drug Developers

  • Use HBC514 for Longitudinal Studies: Unlike Hoechst (endpoint only), HBC514 is safe for continuous imaging (up to 72h).

  • Wash-Free Protocols: HBC514 is non-fluorescent in media. You do not need to wash cells (which causes stress/detachment) to remove background, unlike many antibody stains.

  • Multiplexing: HBC514 (Green/530nm) is compatible with DAPI (Blue) and mCherry (Red), allowing for simultaneous toxicity screening of a drug candidate while monitoring RNA dynamics.

References

  • Chen, X., et al. (2019). "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology.[5] (Describes the Pepper/HBC514 system and initial cytotoxicity data).

  • Trachman, R. J., et al. (2017). "Structure and functional reselection of the Mango-III fluorogenic RNA aptamer." Nature Chemical Biology.[5] (Provides context on competitor aptamer toxicity/stability).

  • FDA Guidance for Industry. "S10 Photosafety Evaluation of Pharmaceuticals." (Standard guidelines for phototoxicity assessment).

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." (Industry standard for ATP-based cytotoxicity).

Sources

A Comparative Guide to the In Vitro Potency of Second-Generation Androgen Receptor Inhibitors: A Case Study with Enzalutamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "HBC514" did not yield peer-reviewed studies related to drug potency. The provided information primarily describes a fluorogenic dye used in molecular biology. Given the context of this request for a guide on drug potency for an audience of researchers and drug development professionals, we have inferred a likely interest in a therapeutic agent. The search results tangentially pointed towards androgen receptor (AR) inhibitors. Therefore, this guide will focus on a well-documented, second-generation AR inhibitor, Enzalutamide, as a representative example to fulfill the core requirements of a comparative potency analysis.

Introduction: The Androgen Receptor Signaling Pathway and its Role in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] In the absence of androgens, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[2] Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, leading to the recruitment of co-regulators and the initiation of transcription.[2][4] This signaling cascade results in the expression of genes that drive prostate cancer cell growth, proliferation, and survival.[3]

Given its central role, the AR has been a primary target for prostate cancer therapies. First-generation antiandrogens, such as bicalutamide, act as competitive antagonists, blocking the binding of androgens to the AR.[5] However, their efficacy can be limited by the development of resistance, often through mechanisms that involve AR overexpression or mutations that convert antagonists into agonists.[5][6] This has led to the development of second-generation AR inhibitors, like enzalutamide, which exhibit a more potent and multifaceted mechanism of action.[5][7]

Mechanism of Action of Enzalutamide

Enzalutamide is a potent AR signaling inhibitor that acts at multiple steps in the AR signaling pathway.[8][9] Unlike first-generation antiandrogens, its mechanism is not limited to simply competing with androgen binding.[5] The key inhibitory actions of enzalutamide include:

  • Potent competitive inhibition of androgen binding: Enzalutamide binds to the AR with a significantly higher affinity than first-generation antiandrogens like bicalutamide.[5][10]

  • Inhibition of nuclear translocation: Enzalutamide prevents the translocation of the activated AR from the cytoplasm into the nucleus.[5][8]

  • Impairment of AR binding to DNA: By altering the conformation of the AR, enzalutamide inhibits its ability to bind to AREs on the DNA.[5][8]

  • Prevention of coactivator recruitment: Enzalutamide blocks the recruitment of essential coactivator proteins necessary for AR-mediated gene transcription.[10]

This multi-pronged approach results in a more complete shutdown of AR signaling compared to older agents.

Comparative Potency of Enzalutamide and Other Androgen Receptor Inhibitors

The potency of AR inhibitors is typically assessed in vitro using various prostate cancer cell lines that are sensitive to androgen signaling, such as LNCaP and C4-2B. A common metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Compound Cell Line Assay Type IC50 Value (µM) Reference
Enzalutamide LNCaPCell Viability5.6 ± 0.8[11]
C4-2BCell Viability18.84[12]
MDVR (Enzalutamide-resistant)Cell Viability41.64[12]
LNCaPAR Luciferase Reporter0.026[13]
Apalutamide C4-2BCell Viability24.7[12]
LNCaPAR Luciferase Reporter0.200[13]
Darolutamide C4-2BCell Viability11.08[12]
LNCaPAR Luciferase Reporter0.026[13]
Bicalutamide LNCaPCompetition Binding0.160[13]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, agonist concentrations, and assay endpoints.

Clinical network meta-analyses have also compared the efficacy of these second-generation AR inhibitors. While direct head-to-head trials are limited, these analyses suggest that enzalutamide and apalutamide have comparable efficacy in improving metastasis-free survival in non-metastatic castration-resistant prostate cancer (nmCRPC), and both appear superior to darolutamide in this regard.[14] However, darolutamide may have a more favorable safety profile with respect to certain side effects.[15]

Experimental Protocols for Assessing Androgen Receptor Inhibitor Potency

A thorough in vitro evaluation of AR inhibitor potency involves a battery of assays that probe different aspects of the AR signaling pathway and its downstream effects on cell fate.

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binds AR AR HSP HSP Activated AR Activated AR AR-HSP Complex->Activated AR Conformational Change AR Dimer AR Dimer Activated AR->AR Dimer Dimerization & Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR-HSP Complex Inhibits Binding Enzalutamide->Activated AR Inhibits Translocation Enzalutamide->AR Dimer Inhibits DNA Binding ARE ARE AR Dimer->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Initiates

Caption: Workflow for the Androgen Receptor Luciferase Reporter Gene Assay.

Detailed Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. [16]Allow cells to adhere overnight.

  • Transfection: Co-transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Hormone Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens. Incubate for another 24 hours.

  • Treatment: Prepare serial dilutions of the antagonist (e.g., enzalutamide) in the hormone-starved medium. Add the antagonist to the wells, followed by a fixed concentration of an AR agonist (e.g., 0.1-1 nM DHT). Include appropriate controls (vehicle, DHT alone).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer. [17][18]7. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative PCR (qPCR) for AR Target Gene Expression

This assay measures the effect of AR inhibitors on the expression of endogenous AR-regulated genes.

Principle: The mRNA levels of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2), are quantified using qPCR. A potent AR inhibitor will suppress the androgen-induced expression of these genes.

Detailed Protocol:

  • Cell Culture and Treatment: Seed and hormone-starve the cells as described for the luciferase assay. Treat the cells with the AR inhibitor and/or agonist for a specified period (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit. Ensure the RNA is of high quality and free of genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA as a template, and primers specific for the target genes (KLK3, TMPRSS2) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. [19][20]5. Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene(s).

Cell Viability/Proliferation Assays

These assays determine the effect of AR inhibitors on the growth and survival of androgen-dependent prostate cancer cells.

Principle: The viability of cells is assessed using various methods, such as the MTT or WST-1 assay, which measure metabolic activity, or by real-time cell monitoring. [21][22][23]A potent AR inhibitor will reduce the viability of androgen-dependent cells.

Detailed Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the AR inhibitor for a specified duration (e.g., 72 hours). [21]2. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. [23]Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [22]4. Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value.

Western Blotting for AR Protein Levels

This technique is used to assess the effect of AR inhibitors on the total and/or nuclear levels of the AR protein.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for the AR. This can reveal if a compound affects AR protein stability or its translocation to the nucleus.

Detailed Protocol:

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. [24][25]For nuclear translocation studies, perform subcellular fractionation to obtain cytoplasmic and nuclear extracts. Determine the protein concentration of the lysates.

  • Sample Preparation and SDS-PAGE: Mix the lysates with Laemmli sample buffer and heat at 70°C for 10 minutes (boiling at 95-100°C may cause AR aggregation). [26][27]Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [24][28]4. Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [27] * Incubate the membrane with a primary antibody against the AR overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, or a cytoplasmic/nuclear marker for fractionated lysates).

Conclusion

The in vitro characterization of androgen receptor inhibitor potency requires a multi-faceted approach that combines various assays to build a comprehensive understanding of a compound's mechanism of action and efficacy. As demonstrated with the case study of enzalutamide, these assays are crucial for comparing the potency of new chemical entities against existing standards of care and for elucidating the molecular mechanisms that underpin their therapeutic effects. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of prostate cancer drug discovery and development.

References

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (URL: [Link])

  • Mechanism of action of enzalutamide in the androgen receptor signaling p
  • Enzalutamide - Wikipedia. (URL: [Link])

  • Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. (URL: [Link])

  • The Androgen Receptor signalling pathway. Schematic representation of... - ResearchGate. (URL: [Link])

  • Therapeutic Resistance Models and Treatment Sequencing in Advanced Prostate Cancer - eScholarship. (URL: [Link])

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. (URL: [Link])

  • Enzalutamide and blocking androgen receptor in advanced prostate cance | RRU - Dove Medical Press. (URL: [Link])

  • IC50 values for the anti-androgen enzalutamide, endosomal recycling... - ResearchGate. (URL: [Link])

  • Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR - Bio-Rad. (URL: [Link])

  • Androgen receptor signaling and mutations in prostate cancer - PMC - NIH. (URL: [Link])

  • Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC. (URL: [Link])

  • Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. (URL: [Link])

  • Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels? (URL: [Link])

  • Androgen Luciferase Reporter 22RV1 Cell Line - BPS Bioscience. (URL: [Link])

  • Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. (URL: [Link])

  • Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles | Request PDF - ResearchGate. (URL: [Link])

  • Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments. (URL: [Link])

  • 4.3. Cell Viability Assay - Bio-protocol. (URL: [Link])

  • Abstract 1209: Comprehensive in vitro characterization of the mechanism of action of EPI-7386, an androgen receptor N-terminal domain inhibitor | Cancer Research - AACR Journals. (URL: [Link])

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - MDPI. (URL: [Link])

  • In silico and in vitro assessment of androgen receptor antagonists - PubMed. (URL: [Link])

  • Dual Luciferase Reporter Assay Protocol. (URL: [Link])

  • The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PubMed. (URL: [Link])

  • Non-competitive androgen receptor inhibition in vitro and in vivo - PNAS. (URL: [Link])

  • Network meta-analysis (NMA) comparing the efficacy of enzalutamide versus apalutamide, darolutamide, and bicalutamide for treatment of nonmetastatic (nm) castration-resistant prostate cancer (CRPC). - ASCO Publications. (URL: [Link])

  • Cell viability assay in prostate cancer cell lines after docetaxel and... - ResearchGate. (URL: [Link])

  • Enzalutamide vs Apalutamide, Darolutamide, and Bicalutamide for Nonmetastatic CRPC | ZERO Prostate Cancer. (URL: [Link])

  • Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC. (URL: [Link])

  • In Vitro and in Vivo Structure-Activity Relationships of Novel Androgen Receptor Ligands with Multiple Substituents in the B-Ring | Endocrinology | Oxford Academic. (URL: [Link])

  • Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - AME Publishing Company. (URL: [Link])

  • General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

  • Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist. (URL: [Link])

  • qPCR Quantification Protocol Guide. (URL: [Link])

  • Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. (URL: Not available)
  • qPCR Assay Design and Optimization - Bio-Rad. (URL: [Link])

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Safety Operating Guide

Operational Safety Protocol: Handling & Disposal of HBC514

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

Senior Scientist Note: HBC514 is not a generic reagent; it is a specialized, synthetic fluorophore (C₂₁H₂₂N₄) designed for the Pepper RNA aptamer system. While cell viability assays (e.g., CCK-8 in HeLa cells) suggest low acute cytotoxicity at imaging concentrations (2–10 µM), the pure lyophilized powder presents a distinct risk profile compared to the diluted solution. As a planar aromatic system capable of molecular intercalation, it must be handled as a Potential Mutagen until long-term chronic toxicity data is established.

Crucial Distinction: Do not confuse this research fluorophore with industrial "HBC Systems" (automotive coatings/hardeners), which have entirely different CAS numbers and corrosive properties.

Hazard Identification Matrix (HBC514 Specific)
Hazard CategoryRisk LevelMechanism of Threat
Inhalation High As a lyophilized powder, HBC514 is easily aerosolized. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Dermal Absorption Moderate The compound is lipophilic. Critical Warning: HBC514 is almost exclusively reconstituted in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant that will carry the dissolved fluorophore directly through intact skin and nitrile gloves.
Genotoxicity Unknown/Suspected As a rigid electron-acceptor/donor dye that binds nucleic acid structures (aptamers), it functions mechanistically similarly to intercalating agents. Treat as a suspected mutagen.

Part 2: Personal Protective Equipment (PPE) Standards

Do not rely on "standard" lab PPE. The solubility of HBC514 in DMSO dictates a specific barrier protocol.

The "DMSO-Defense" PPE Protocol
Body AreaStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil)DMSO permeates standard nitrile in <10 minutes. Double gloving provides a "breakthrough buffer." If the outer glove is splashed with HBC514/DMSO, strip it immediately; the inner glove protects you during doffing.
Respiratory N95 (Minimum) or P100 Required only if handling powder outside a fume hood (not recommended). Inside a hood, surgical masks prevent the user from blowing powder away.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders. Goggles seal the eyes from airborne particulates and accidental DMSO splashes.
Body Defense Lab Coat (Buttoned/Snap) 100% Cotton or Nomex. Synthetic blends can degrade or melt if exposed to certain organic solvents used in cleaning.

Part 3: Operational Workflow (Step-by-Step)

Engineering Controls: The Primary Barrier

Never weigh HBC514 on an open bench.

  • Primary: Chemical Fume Hood (Certified).

  • Secondary: Vented Balance Enclosure (HEPA filtered).

Protocol: Reconstitution & Handling

This workflow minimizes the risk of aerosol generation and DMSO-mediated exposure.

Materials Needed:

  • HBC514 Vial (e.g., 50mg)[1]

  • Anhydrous DMSO (Reagent Grade)

  • Vortex Mixer

  • Amber Microcentrifuge Tubes (Light Sensitive)

Procedure:

  • Equilibration: Allow the HBC514 vial to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder, which causes clumping and dosing errors.

  • Static Control: Use an anti-static gun or strip near the balance. Fluorophore powders are often electrostatically charged and can "jump" onto gloves or cuffs.

  • Solvent Addition (The Critical Step):

    • Add DMSO directly to the original product vial if possible.

    • Technique: Pipette DMSO slowly down the side of the vial wall to avoid displacing powder into the air.

    • Concentration: Standard stock concentration is 5 mM .

  • Dissolution: Cap tightly. Vortex intermittently. Do not sonicate with the cap loose (aerosol risk).

  • Aliquoting: Immediately dispense stock solution into single-use amber aliquots to avoid freeze-thaw cycles.

Visualizing the Safety Logic (Graphviz)

The following diagram illustrates the "Swiss Cheese" defense model applied to HBC514 handling.

HBC514_Safety_Logic Hazard HBC514 Powder (Aerosol/Mutagen Risk) Engineering Engineering Control (Fume Hood/Biosafety Cabinet) Hazard->Engineering Contained by PPE PPE Barrier (Double Nitrile + Goggles) Engineering->PPE Residual Risk Blocked by Admin Admin Controls (SOPs + Training) PPE->Admin Enforced by Researcher Researcher (Safe) Admin->Researcher Protects

Caption: Hierarchy of Controls for handling HBC514. Engineering controls capture the source; PPE protects against breakthrough events.

Part 4: Waste Disposal & Spill Response

Spill Response (Powder vs. Liquid)
  • Scenario A: Dry Powder Spill (<50 mg)

    • Do not use compressed air or dry paper towels (spreads dust).

    • Cover spill with a paper towel dampened with water (not ethanol, which may spread it faster).

    • Wipe inward from the periphery.

    • Place waste in a sealed bag labeled "Hazardous Chemical Waste - HBC514."

  • Scenario B: DMSO Solution Spill

    • Alert: Evacuate the immediate area if the spill is large (>10 mL DMSO).

    • PPE Upgrade: Ensure double gloves are fresh.

    • Absorb: Use vermiculite or absorbent pads.

    • Clean: Clean area with 70% Ethanol after absorbing the bulk liquid.

    • Disposal: Do not pour down the sink. DMSO solutions must go to Organic Solvent Waste .

Final Disposal
  • Solid Waste: Vials, tips, and gloves contaminated with HBC514 should be incinerated via a licensed chemical waste contractor.

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" organic waste streams (depending on the other solvents used), clearly labeled with "Contains Mutagenic Dye."

Part 5: References

  • Chen, X., et al. (2019).[2] "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293. (Describes the Pepper/HBC system and chemical synthesis). Link

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. (Standard for interpreting SDS for novel chemicals). Link

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. (Guidelines for handling chemicals with unknown toxicity). Link

  • Prudent Practices in the Laboratory. "Chapter 6: Working with Chemicals." National Research Council. (Standard protocols for handling high-potency powders). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.